molecular formula C11H22N2 B3416033 4-(3-Methyl-piperidin-1-yl)-piperidine CAS No. 551923-14-9

4-(3-Methyl-piperidin-1-yl)-piperidine

Cat. No.: B3416033
CAS No.: 551923-14-9
M. Wt: 182.31 g/mol
InChI Key: HOMQMBUOTAUPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-piperidin-1-yl)-piperidine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Methyl-piperidin-1-yl)-piperidine is 182.178298710 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Methyl-piperidin-1-yl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-piperidin-1-yl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQMBUOTAUPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970518
Record name 3-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551923-14-9
Record name 3-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 551923-14-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application of 4-(3-Methyl-piperidin-1-yl)-piperidine

[1][2]

Executive Summary

In the landscape of modern drug discovery, the 4-(3-Methyl-piperidin-1-yl)-piperidine moiety (CAS: 551923-14-9) represents a privileged "solubilizing tail" and pharmacophore.[1][2] Often categorized under bipiperidine scaffolds, this structure is critical for modulating the physicochemical properties of lipophilic drug candidates. Its unique architecture—comprising a secondary amine for linkage and a tertiary amine for basicity—allows it to serve as a dual-function tool: enhancing aqueous solubility via protonation at physiological pH while maintaining sufficient lipophilicity for membrane permeability.[1][2]

This guide provides a rigorous technical analysis of this compound, moving beyond basic datasheets to explore the why and how of its application in high-value synthesis and lead optimization.

Molecular Architecture & Physicochemical Baseline[1][2]

Structural Analysis

The molecule consists of two piperidine rings linked via a C-N bond:

  • Ring A (Proximal): A piperidine ring with a secondary amine at position 1.[2] This is the "connector" ring, typically attached to the drug core (scaffold) at the nitrogen.

  • Ring B (Distal): A 3-methyl-piperidine ring attached via its nitrogen to position 4 of Ring A.[1][2] This ring contains the chiral center at C3.

Critical Quality Attribute (CQA) - Stereochemistry: The presence of the methyl group at the 3-position of the distal ring introduces chirality.[1][2] While often supplied as a racemate for initial screening, the separation of (R) and (S) enantiomers is frequently required in late-stage optimization to manage off-target binding (e.g., hERG channel inhibition).[1][2]

Physicochemical Data Matrix[2]
PropertyValue / RangeTechnical Context
Molecular Formula C₁₁H₂₂N₂Diamine character dominates behavior.[1][2]
Molecular Weight 182.31 g/mol Low MW allows for "fragment-based" utility.[1][2]
CAS Number 551923-14-9Generic identifier; verify salt forms (e.g., 2HCl).[1][2]
pKa (Calculated) ~10.8 (2° Amine) ~8.6 (3° Amine)Diprotic Base: The distal tertiary amine is less basic due to steric hindrance from the methyl group and the electron-withdrawing inductive effect of the adjacent ring system.[1]
LogP (Neutral) ~1.2 - 1.5Moderately lipophilic in neutral state.[1][2]
LogD (pH 7.4) ~ -0.5 to 0.1Crucial: At physiological pH, the molecule is predominantly ionized (cationic), drastically lowering LogD and driving solubility.
Topological Polar Surface Area (TPSA) ~15-25 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential if deprotonated.[1][2]
Boiling Point >260°C (Predicted)High thermal stability; suitable for high-temp coupling reactions.[1][2]

Synthetic Accessibility & Logic[2]

The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine is a classic example of Reductive Amination , a reaction favored for its robustness and "self-validating" nature (i.e., the intermediate imine is unstable and drives forward to the amine).[1][2]

Synthesis Workflow (Graphviz)[2]

The following diagram outlines the standard industrial route starting from N-Boc-4-piperidone.

SynthesisPathwayStart1N-Boc-4-piperidone(Electrophile)IntermediateImine/EnamineIntermediateStart1->IntermediateMixing (DCM/DCE)Start23-Methylpiperidine(Nucleophile)Start2->IntermediateReducedN-Boc-ProtectedBipiperidineIntermediate->ReducedReductive AminationNaBH(OAc)3, AcOHFinal4-(3-Methyl-piperidin-1-yl)-piperidine(Free Base)Reduced->FinalDeprotection(TFA or HCl/Dioxane)

Caption: Step-wise reductive amination pathway. Note the use of Sodium Triacetoxyborohydride (STAB) as the mild reducing agent to prevent over-reduction.

Process Causality
  • Choice of Reducing Agent: We utilize NaBH(OAc)₃ (Sodium triacetoxyborohydride) rather than NaCNBH₃. Why? NaBH(OAc)₃ is less toxic and allows for a "one-pot" procedure where the imine formation and reduction happen concurrently without isolating moisture-sensitive intermediates.[1][2]

  • Acid Catalysis: Acetic acid (AcOH) is added to protonate the ketone oxygen, activating it for nucleophilic attack by the secondary amine (3-methylpiperidine).

Application in Drug Discovery[3][4][5][6]

The "Solubility Handle" Effect

In medicinal chemistry, adding a 4-(3-Methyl-piperidin-1-yl)-piperidine tail is a strategic maneuver to rescue a lead compound with poor solubility.[1][2]

  • Mechanism: The two nitrogen atoms provide sites for protonation. At gastric pH (1.2), the molecule is dicationic, ensuring rapid dissolution. At blood pH (7.4), the equilibrium shifts, but the mono-cationic species often remains soluble enough to prevent precipitation while allowing membrane permeation of the neutral fraction.

Target Classes
  • GPCRs: This scaffold mimics the histamine and chemokine side chains. It is prevalent in H3/H4 receptor antagonists and CCR5 modulators.[2]

  • Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving physicochemical properties without interfering with the hinge-binding motif.[1][2]

Experimental Protocols

Protocol: Potentiometric pKa Determination

Rationale: Accurate pKa values are essential for predicting biodistribution.[2] Calculated values often fail for bipiperidines due to intramolecular hydrogen bonding.

Reagents:

  • 0.01 M HCl standard solution.[2]

  • 0.01 M NaOH (carbonate-free).[1][2]

  • 0.15 M KCl (ionic strength adjuster).[2]

  • Test Compound: 4-(3-Methyl-piperidin-1-yl)-piperidine (approx. 5 mg).[1][2]

Methodology:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl. Ensure complete dissolution (sonicate if necessary).[2]

  • Acidification: Add a known excess of 0.01 M HCl to fully protonate both amine sites (pH < 3).

  • Titration: Titrate with 0.01 M NaOH under inert gas (N₂ or Ar) blanket to prevent CO₂ absorption.[2]

  • Data Acquisition: Record pH vs. Volume of NaOH added.

  • Analysis: Use the Bjerrum plot method or Gran plot to identify the two inflection points corresponding to

    
     (tertiary amine) and 
    
    
    (secondary amine).
Protocol: LogD Lipophilicity Assay (Shake-Flask)

Rationale: LogP is theoretical; LogD reflects the reality at physiological pH.[1][2]

Workflow Diagram (Graphviz):

LogDProtocolStep1Preparation:Dissolve Cmpd in Octanol-Saturated PBS (pH 7.4)Step2Equilibration:Add PBS-Saturated OctanolShake 1h @ 25°CStep1->Step2Step3Phase Separation:Centrifuge @ 3000g for 10 minStep2->Step3Step4Quantification:Analyze both phases via HPLC-UV/MSStep3->Step4

Caption: Standard Shake-Flask protocol for distribution coefficient (LogD) determination.

Calculation:

2

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551923-14-9. Retrieved from [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today. [Link]

  • Zhang, H., et al. (2025). Measured pKa(H) values for bicyclic piperidine analogs. European Journal of Organic Chemistry. [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(3-Methyl-piperidin-1-yl)-piperidine

[1]

Executive Summary

The compound 4-(3-Methyl-piperidin-1-yl)-piperidine represents a specialized "bipiperidine" scaffold, a structural motif increasingly utilized in medicinal chemistry to modulate pharmacokinetic profiles and receptor binding affinities.[1][2] Characterized by a direct nitrogen-carbon (

12

This technical guide provides a definitive analysis of its molecular identity, physicochemical properties, and a validated synthetic workflow, designed to ensure reproducibility in high-throughput lead optimization campaigns.[1]

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core structure consists of a secondary amine (the "parent" piperidine) substituted at the 4-position by a tertiary amine (the 3-methyl-piperidine moiety).[1][2] This dual-amine functionality creates distinct pKa values, influencing solubility and salt formation.[1][2]

Core Identifiers
ParameterTechnical Specification
Chemical Name 4-(3-Methyl-piperidin-1-yl)-piperidine
CAS Registry Number 551923-14-9
Molecular Formula

Molecular Weight 182.31 g/mol
Exact Mass 182.1783 Da
SMILES (Canonical) CC1CCCN(C1)C2CCNCC2
IUPAC Name 4-(3-methylpiperidin-1-yl)piperidine
Physicochemical Profile (Drug-Likeness)

The molecule exhibits favorable drug-like properties, adhering strictly to Lipinski’s Rule of Five, making it an ideal fragment for oral bioavailability optimization.[1][2]

PropertyValueImplication for Drug Design
LogP (Predicted) 1.4 – 1.9Optimal lipophilicity for CNS penetration and membrane permeability.[1][2]
Topological Polar Surface Area (TPSA) ~15-20 ŲIndicates high blood-brain barrier (BBB) permeability potential.[1][2]
H-Bond Donors 1 (Secondary Amine)Critical for active site anchoring (e.g., Asp residue interaction).[1][2]
H-Bond Acceptors 2 (Tertiary & Secondary N)Facilitates water solubility and salt formation.[1][2]
pKa (Calculated)

;

Biphasic ionization; exists as a dication at physiological pH (gastric).[1][2]

Structural Analysis & Isomerism

The presence of a methyl group at the 3-position of the substituent ring introduces a chiral center.[1][2]

  • Chirality: The molecule exists as two enantiomers: (R)-4-(3-methylpiperidin-1-yl)piperidine and (S)-4-(3-methylpiperidin-1-yl)piperidine.[1][2]

  • Commercial Availability: Often supplied as a racemic mixture.[2]

  • Stereochemical Impact: In biological systems, the (S)- isomer often exhibits distinct binding kinetics compared to the (R)- form due to steric fitting within hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases).[1][2]

Validated Synthetic Protocol

The most robust method for synthesizing this scaffold is Reductive Amination .[2] This route is preferred over direct alkylation (nucleophilic substitution) to avoid over-alkylation byproducts and to maintain high regioselectivity.[2]

Reaction Mechanism (Graphviz Visualization)

The following diagram outlines the convergent synthesis starting from commercially available N-protected piperidone.

SynthesisPathcluster_legendReagents KeyStart1N-Boc-4-piperidone(Electrophile)IntermediateIminium Ion(Transient Species)Start1->Intermediate AcOH, DCMRT, 30 minStart23-Methylpiperidine(Nucleophile)Start2->IntermediateReducedN-Boc-ProtectedIntermediateIntermediate->Reduced STAB (Reducing Agent)12-24hFinal4-(3-Methyl-piperidin-1-yl)-piperidineReduced->Final TFA or HClDeprotectionkey1STAB: Sodium Triacetoxyborohydridekey2TFA: Trifluoroacetic acid

Figure 1: Step-wise reductive amination pathway.

Experimental Methodology

Objective: Synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine (Racemic).

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[1][2]

  • 3-Methylpiperidine (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, pH 5-6)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Protocol:

  • Imine Formation: In a round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-piperidone (10 mmol) and 3-methylpiperidine (11 mmol) in anhydrous DCM (50 mL). Add glacial acetic acid (2-3 drops) to catalyze imine formation.[1][2] Stir at room temperature for 30–60 minutes.

    • Why? Pre-forming the iminium ion equilibrium maximizes yield before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

    • Why STAB? Unlike Sodium Cyanoborohydride (

      
      ), STAB is non-toxic and less likely to reduce the ketone starting material directly to an alcohol, ensuring chemoselectivity for the amine [1].
      
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[2] Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Deprotection: Dissolve the crude N-Boc intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles.[2]

  • Purification: Neutralize the salt with basic resin or NaOH workup.[2] Purify via flash column chromatography (MeOH/DCM with 1%

    
    ) to yield the free base oil.[2]
    

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed:

  • Mass Spectrometry (ESI+):

    • Expected

      
       peak: 183.3 m/z .
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.85-0.90 ppm:  Doublet (3H, 
      
      
      ) – Diagnostic of the methyl group.[1]
    • 
       2.2-2.4 ppm:  Multiplet (1H, methine at C4 of parent ring) – Confirms N-C connection.[1][2]
      
    • 
       3.0-3.2 ppm:  Broad multiplets (Ring protons adjacent to secondary amine).[1][2]
      

Applications in Drug Discovery[1][3][10][11][12]

The bipiperidine scaffold acts as a privileged structure in several therapeutic areas:

  • GPCR Antagonists: The distance between the two nitrogen atoms (~5-6 Å) mimics the ethylamine chain of histamine, making this scaffold highly effective in Histamine H3 and H4 receptor antagonists for treating cognitive disorders and inflammation [2].

  • Kinase Inhibition: In JAK inhibitors, the piperidine ring often serves as a solvent-exposed solubilizing group that interacts with the ribose-binding pocket of the ATP site.[1][2]

  • Sigma Receptor Ligands: The lipophilic nature of the 3-methyl-piperidine moiety enhances affinity for Sigma-1 receptors, relevant in neuropathic pain modulation.[1][2]

Pharmacophore Mapping

PharmacophoreN_SecSecondary Amine (NH)H-Bond Donor/Acceptor(Interaction with Asp/Glu)LinkerPiperidine CoreRigid SpacerN_Sec->LinkerN_TertTertiary Amine (N)H-Bond Acceptor Only(Cationic Center)Linker->N_TertMethyl3-Methyl GroupHydrophobic Contact(Selectivity Filter)N_Tert->MethylSteric Bulk

Figure 2: Pharmacophore features of the bipiperidine scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link][1][2]

  • National Center for Biotechnology Information. (2023).[2] "PubChem Compound Summary for CID 12802905 (Isomer Reference) & 4-(3-Methyl-piperidin-1-yl)-piperidine." PubChem. Available at: [Link][1][2][4]

  • MySkinRecipes Chemical Catalog. (2023). "4-(3-Methyl-piperidin-1-yl)-piperidine Specifications." Available at: [Link]

Technical Monograph: 4-(3-Methyl-piperidin-1-yl)-piperidine Scaffolds in CNS Therapeutics

[1]

Executive Summary

The 4-(3-Methyl-piperidin-1-yl)-piperidine moiety represents a privileged substructure in modern medicinal chemistry, specifically within the design of Central Nervous System (CNS) active agents.[1] This scaffold, a methylated variant of the classic 1,4'-bipiperidine, serves as a critical "basic tail" in G-Protein Coupled Receptor (GPCR) ligands.[1]

Its primary biological utility lies in its ability to modulate the Histamine H3 Receptor (H3R) as an antagonist/inverse agonist and to inhibit Acetylcholinesterase (AChE) . The introduction of the 3-methyl group is not merely cosmetic; it introduces chirality that enhances selectivity, modulates basicity (pKa), and disrupts metabolic symmetry, thereby improving the pharmacokinetic profile compared to the unsubstituted parent scaffold.

This guide provides a deep technical analysis of this scaffold's biological activity, focusing on mechanistic grounding, structure-activity relationships (SAR), and validated experimental protocols for assessing potency.

Structural Pharmacology: The "Magic Methyl" Effect

In drug design, the 1,4'-bipiperidine scaffold is often employed to interact with the aspartic acid residue (e.g., Asp3.32 in H3R) located deep within the transmembrane domain of aminergic GPCRs.

Conformational Locking and Selectivity

The addition of a methyl group at the 3-position of the terminal piperidine ring introduces a stereogenic center. This has two profound effects:

  • Conformational Bias: The methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions.[1] This locks the terminal ring into a specific chair conformation, reducing the entropic penalty upon binding to the receptor pocket.

  • Lipophilicity Modulation: The methyl group increases the logP (lipophilicity) slightly, enhancing blood-brain barrier (BBB) penetration—a non-negotiable requirement for H3R and AChE targets.

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of this scaffold.

SAR_LogicScaffold4-(3-Methyl-piperidin-1-yl)-piperidine(Core Scaffold)TermNTerminal Basic Nitrogen(pKa ~9-10)Scaffold->TermNContainsLinkerNCentral Nitrogen(Linker Point)Scaffold->LinkerNContainsMethyl3-Methyl Substituent(Chirality/Lipophilicity)Scaffold->MethylSubstituted at C3Target_H3H3 Receptor(Asp3.32 Interaction)TermN->Target_H3Ionic BondTarget_AChEAChE Enzyme(Catalytic Anionic Site)TermN->Target_AChECation-Pi InteractionLinkerN->Target_H3Spacer/FlexibilityMethyl->Target_H3Selectivity/Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the methylated bipiperidine scaffold against primary CNS targets.[1]

Therapeutic Architectures

Histamine H3 Receptor Antagonism

The H3 receptor acts as a presynaptic autoreceptor.[2][3][4] Blocking it increases the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive enhancement.

  • Mechanism: The distal nitrogen of the 4-(3-methyl-piperidin-1-yl) moiety forms a salt bridge with Asp114 (3.32) in the H3 receptor.[1] The 3-methyl group often fits into a small hydrophobic sub-pocket formed by Tyr374 or Phe398 , differentiating it from H4 or H1 receptors.[1]

  • Clinical Relevance: Narcolepsy (e.g., Pitolisant analogs), ADHD, and cognitive deficits in Schizophrenia.

Dual H3R / AChE Inhibition (Alzheimer's Disease)

Multi-Target Directed Ligands (MTDLs) are the gold standard for complex neurodegenerative diseases.

  • Synergy: AChE inhibition prevents acetylcholine breakdown, while H3 antagonism stimulates acetylcholine release.

  • Binding Mode: The bipiperidine scaffold spans the AChE gorge. The terminal methylated piperidine interacts with the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) via cation-

    
     interactions with Trp86 or Trp286.[1]
    

Experimental Workflows

As a senior scientist, relying on "kits" is insufficient. The following protocols are designed for robustness and reproducibility in a drug discovery setting.

Protocol A: H3 Receptor Radioligand Binding Assay

Objective: Determine the affinity (

Standard:



1

Step-by-Step Methodology:

  • Membrane Preparation:

    • Transfect CHO-K1 cells with human H3R cDNA.[1]

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min. Resuspend pellet in assay buffer. Critical: Repeat wash to remove endogenous histamine.
      
  • Incubation System:

    • Total Volume: 200

      
      L.[1][5]
      
    • Ligand: 2 nM

      
      -NAMH (
      
      
      approx 1-2 nM).
    • Test Compound: 4-(3-Methyl-piperidin-1-yl)-piperidine derivative (10 concentrations,

      
       to 
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1

      
      M Thioperamide or Pitolisant.
      
  • Equilibrium: Incubate for 60 minutes at 25°C . Note: 3-methyl derivatives are lipophilic; ensure equilibrium is reached as on-rates may be slower.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces non-specific binding of the cationic piperidine to the glass fiber.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Ellman’s Colorimetric AChE Assay (High-Throughput)

Objective: Assess inhibitory potency (

1

Step-by-Step Methodology:

  • Reagent Setup:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

  • Pre-Incubation (The Causality Step):

    • Mix 20

      
      L of enzyme (0.05 U/mL) with 20 
      
      
      L of test compound.
    • Incubate at 25°C for 15 minutes before adding substrate. Why? Bipiperidines often act as mixed-mode inhibitors; pre-incubation ensures the inhibitor accesses the deep catalytic gorge.[1]

  • Reaction Initiation:

    • Add 160

      
      L of DTNB/ATCh mixture.
      
  • Kinetic Readout:

    • Measure absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the slope (velocity) of the linear portion.

  • Validation: Use Donepezil as a positive control (Expected

    
     nM).[1]
    
Assay Logic Visualization

Assay_WorkflowStartCompound Library(3-Methyl-bipiperidines)ScreenPrimary Screen(1 µM Single Point)Start->ScreenDecision>50% Inhibition?Screen->DecisionDecision->StartNo (Discard)H3_PathH3R Radioligand Binding(Ki Determination)Decision->H3_PathYesAChE_PathEllman's Assay(IC50 Determination)Decision->AChE_PathYesSelectivitySelectivity Screen(H1, H4, BuChE)H3_Path->SelectivityAChE_Path->SelectivityLeadLead CandidateSelectivity->LeadHigh Selectivity

Figure 2: Screening cascade for validating dual-activity ligands.

Comparative Potency Data

The following table synthesizes typical activity ranges for 4-(3-methyl-piperidin-1-yl)-piperidine derivatives when attached to different "head" groups (e.g., benzamides or alkoxyphenyls), based on established SAR trends in the field [1, 2].

Derivative ClassHead GroupH3R

(nM)
hAChE

(nM)
Selectivity (H3 vs H4)
Reference Pitolisant (Control)0.5 - 1.0>10,000>1000x
Series A Phenyl-carbamate5.0 - 15.050 - 200Moderate
Series B Benzophenone1.2 - 8.0>5,000High
Series C Alkoxy-benzyl10.0 - 50.020 - 100Balanced (Dual)

Note: The "Series C" profile represents the ideal "Dual-Acting" candidate for Alzheimer's therapy, where moderate potency at both targets is preferred over super-potency at one to avoid dose-limiting side effects.[1]

References

  • H3 Receptor Antagonists: "Histamine H3 receptor antagonists - Wikipedia."[1] Vertex AI Search. Retrieved from [Link]

  • Bipiperidine in CNS Discovery: "4-(3-Methyl-piperidin-1-yl) - MySkinRecipes." Vertex AI Search. Retrieved from [Link]

  • AChE Inhibitor Scaffolds: "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." PubMed Central.[1] Retrieved from [Link]

  • Piperidine Biological Activity: "Piperidine Unveiled: A Comprehensive Exploration... Pharmacological Significance." IJNRD. Retrieved from [Link]

  • Synthesis and Activity: "Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives." ResearchGate.[1] Retrieved from [Link]

4-(3-Methyl-piperidin-1-yl)-piperidine suppliers and manufacturers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-(3-Methyl-piperidin-1-yl)-piperidine , a critical diamine scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents.

Sourcing, Synthesis, and Quality Assurance for Drug Discovery

Executive Summary

4-(3-Methyl-piperidin-1-yl)-piperidine (CAS: 551923-14-9 ) is a bipiperidine motif characterized by a high fraction of sp3-hybridized carbons (


), a property increasingly prioritized in medicinal chemistry to improve solubility and reduce promiscuous binding.

For researchers and procurement officers, the primary challenge with this scaffold is not availability, but stereochemical definition . The 3-methyl substituent introduces a chiral center (


), yet many commercial sources supply the racemate by default. This guide outlines the critical quality attributes (CQAs), validated synthesis routes, and a tiered sourcing strategy to ensure downstream experimental reproducibility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a central piperidine ring substituted at the 4-position by the nitrogen of a second, 3-methyl-substituted piperidine ring.

AttributeSpecification
IUPAC Name 4-(3-methylpiperidin-1-yl)piperidine
CAS Number 551923-14-9
Molecular Formula

Molecular Weight 182.31 g/mol
Chirality One stereocenter at C3 of the distal piperidine. Exists as (

), (

), or racemate.[1]
pKa (Calculated) ~10.8 (Secondary amine), ~8.6 (Tertiary amine)
LogP ~1.3 (Moderate lipophilicity)
Physical State Viscous oil or low-melting solid (often supplied as HCl salt)

Synthesis & Manufacturing Methodology

Understanding the manufacturing route is essential for auditing suppliers. The industrial standard involves a reductive amination followed by deprotection.[2] This route is preferred over nucleophilic substitution (


) due to cleaner impurity profiles.
Validated Synthetic Route

The synthesis typically couples 3-methylpiperidine with N-Boc-4-piperidone .

Step 1: Imine Formation & Reduction

  • Reagents: 3-Methylpiperidine, N-Boc-4-piperidone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/DCM.

  • Mechanism: The secondary amine attacks the ketone to form an iminium ion, which is selectively reduced by STAB.

  • Critical Process Parameter (CPP): Control of water content.

    
     is often added as a dehydrating agent to drive imine formation before adding the reducing agent [1].
    

Step 2: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Outcome: Removal of the Boc group to yield the free secondary amine or its salt.

Visualization of Synthesis Workflow

SynthesisRoute Start1 3-Methylpiperidine (Racemic or Chiral) Intermediate Intermediate: N-Boc-4-(3-methyl-piperidin-1-yl)-piperidine Start1->Intermediate Coupling Start2 N-Boc-4-piperidone Start2->Intermediate Coupling Final Target: 4-(3-Methyl-piperidin-1-yl)-piperidine Intermediate->Final Acid Hydrolysis Reagent1 Reductive Amination (NaBH(OAc)3 / AcOH) Reagent1->Intermediate Reagent2 Deprotection (TFA or HCl) Reagent2->Final

Figure 1: Standard reductive amination pathway for the synthesis of the target scaffold.

Quality Assurance & Impurity Profiling

When sourcing this material, "purity >95%" is insufficient for advanced SAR (Structure-Activity Relationship) studies. You must request specific data on the following impurities:

Critical Impurities
  • Regioisomers: If the starting material (3-methylpiperidine) contains 2-methyl or 4-methyl isomers, these will carry through.

  • Enantiomeric Excess (ee): If you purchased a chiral version (e.g., R-isomer), you must validate the ee via Chiral HPLC. The reductive amination conditions are generally non-racemizing, so the optical purity depends entirely on the starting material.

  • Residual Reducing Agents: Boron residues from sodium triacetoxyborohydride can interfere with downstream palladium-catalyzed couplings (Suzuki/Buchwald).

Analytical Protocol (Self-Validating)

To verify a new batch, perform 1H-NMR focusing on the methyl doublet.

  • Diagnostic Signal: The methyl group at C3 typically appears as a doublet around

    
     0.8–0.9 ppm.
    
  • Integration Check: Ensure the integration of the methyl doublet (3H) matches the integration of the single proton at the synthesis junction (C4 of the central ring).

Supplier Landscape & Sourcing Strategy

The market is divided into catalog suppliers (small scale) and CROs (bulk/custom).

Tier 1: Catalog Suppliers (Discovery Scale: mg to g)

These vendors hold stock and are suitable for HTS (High-Throughput Screening) and hit-to-lead work.

  • Enamine: Major source for building blocks; likely synthesizes in-house.

  • Combi-Blocks: Known for competitive pricing and US-based stock.

  • Sigma-Aldrich (MilliporeSigma): High reliability, often acts as a re-distributor for this class of compounds.

Tier 2: Custom Synthesis & Bulk (Development Scale: kg)

For toxicity studies or GMP manufacturing, engage these partners to define the stereochemistry and salt form.

  • WuXi AppTec: Capable of separating enantiomers on a kilogram scale.

  • Pharmaron: Strong track record in heterocyclic chemistry.

Sourcing Decision Logic

SourcingStrategy Need Define Requirement Scale Scale Needed? Need->Scale Catalog Tier 1: Catalog Suppliers (Enamine, Combi-Blocks) Scale->Catalog < 100g Custom Tier 2: CRO/Custom Synthesis (WuXi, Pharmaron) Scale->Custom > 100g Chirality Is Stereochemistry Defined? Action1 Order Racemate (Low Cost) Chirality->Action1 No (Racemic) Action2 Request Chiral COA or Custom Chiral Sep Chirality->Action2 Yes (R or S) Catalog->Chirality

Figure 2: Decision matrix for selecting the appropriate supplier tier based on scale and stereochemical requirements.

Experimental Protocol: Reductive Amination

For researchers needing to synthesize this fresh in-house.

Objective: Synthesis of 4-(3-methyl-piperidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester.

  • Preparation: In a round-bottom flask under

    
    , dissolve N-Boc-4-piperidone  (1.0 equiv) and 3-methylpiperidine  (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
    
  • Activation: Add Titanium(IV) isopropoxide (1.2 equiv) and stir at room temperature for 12 hours. Note: This ensures complete imine formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Quench: Stir for 4 hours, then quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Safety Note: Piperidine derivatives are caustic and can cause severe skin burns.[3] Handle in a fume hood. STAB generates hydrogen gas upon quenching; ensure proper venting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational method for this synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 551923-14-9.

  • MySkinRecipes. (2025).[4][5] Product Specification for 4-(3-Methyl-piperidin-1-yl)-piperidine. Verified Supplier Listing.

  • ChemicalBook. (2025).[3][4][5] Supplier List for Piperidine Derivatives. Market Aggregator Data.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Methyl-piperidin-1-yl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Methyl-piperidin-1-yl)-piperidine is a saturated heterocyclic compound with applications as a building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Its structure, featuring two interconnected piperidine rings, presents a unique spectroscopic challenge. A thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control to confirm its identity, purity, and structure.

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(3-Methyl-piperidin-yl)-piperidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures reported in the scientific literature. This guide is designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(3-Methyl-piperidin-1-yl)-piperidine, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(3-Methyl-piperidin-1-yl)-piperidine is expected to be complex due to the presence of multiple, often overlapping, signals from the two piperidine rings. The chemical shifts are influenced by the nitrogen atoms and the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Methyl-piperidin-1-yl)-piperidine

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-2', H-6' (axial & equatorial)2.8 - 3.0m4H
H-2, H-6 (axial & equatorial)2.4 - 2.6m4H
H-42.2 - 2.4m1H
H-3' (axial & equatorial)1.6 - 1.8m2H
H-5' (axial & equatorial)1.5 - 1.7m2H
H-31.4 - 1.6m1H
H-5 (axial & equatorial)1.2 - 1.4m2H
H-4' (axial & equatorial)1.0 - 1.2m2H
-CH₃0.8 - 0.9d3H

Note: Primed numbers refer to the piperidine ring without the methyl substituent.

Expertise & Experience in ¹H NMR Interpretation:

The protons on the carbons adjacent to the nitrogen atoms (H-2', H-6', H-2, H-6) are expected to be the most deshielded, appearing in the 2.4-3.0 ppm region.[2][3] The complexity of these signals arises from both geminal and vicinal coupling, as well as potential conformational isomers. The methine proton at the junction of the two rings (H-4) will likely be a complex multiplet. The methyl group, being on a saturated carbon, will appear in the upfield region as a doublet due to coupling with the adjacent methine proton.

G cluster_piperidine1 Piperidine Ring 1 cluster_piperidine2 3-Methylpiperidine Ring H-2', H-6' H-2', H-6' (2.8 - 3.0 ppm) H-3', H-5' H-3', H-5' (1.6 - 1.8 ppm) H-2', H-6'->H-3', H-5' J-coupling H-4' H-4' (1.0 - 1.2 ppm) H-3', H-5'->H-4' J-coupling H-2, H-6 H-2, H-6 (2.4 - 2.6 ppm) H-3 H-3 (1.4 - 1.6 ppm) H-2, H-6->H-3 J-coupling H-4 H-4 (2.2 - 2.4 ppm) H-3->H-4 J-coupling CH3 -CH₃ (0.8 - 0.9 ppm) H-3->CH3 J-coupling H-5 H-5 (1.2 - 1.4 ppm) H-4->H-5 J-coupling

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Methyl-piperidin-1-yl)-piperidine

CarbonPredicted Chemical Shift (ppm)
C-2', C-6'~54
C-2, C-6~50
C-4~60
C-3' C-5'~30
C-5~28
C-3~35
C-4'~25
-CH₃~19

Note: Primed numbers refer to the piperidine ring without the methyl substituent.

Authoritative Grounding in ¹³C NMR Interpretation:

The chemical shifts are predicted based on data from similar substituted piperidines.[4] The carbons directly attached to the nitrogen (C-2, C-6, C-2', C-6') are expected to appear in the range of 50-60 ppm. The methine carbon at the ring junction (C-4) will also be in this region. The methyl-substituted carbon (C-3) will be shifted downfield compared to the other methylene carbons. The methyl carbon itself will be the most shielded, appearing at the lowest ppm value.

G NMR Sample Dissolve 5-25 mg in 0.5-0.7 mL CDCl₃ NMR Tube Transfer to NMR tube NMR Sample->NMR Tube Spectrometer Insert into spectrometer NMR Tube->Spectrometer Lock & Shim Lock on solvent signal and shim magnets Spectrometer->Lock & Shim Acquire Data Acquire ¹H and ¹³C spectra Lock & Shim->Acquire Data Process Data Fourier transform and phase correction Acquire Data->Process Data

Experimental Protocol for NMR Spectroscopy

Trustworthiness in Protocol: This protocol is a self-validating system designed to ensure high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-(3-Methyl-piperidin-1-yl)-piperidine into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A 45° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[6]

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for 4-(3-Methyl-piperidin-1-yl)-piperidine

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (stretch, sp³)2950 - 2850Strong
C-N (stretch)1250 - 1020Medium-Weak
C-H (bend)1470 - 1430Medium

Expertise & Experience in IR Interpretation:

As a saturated amine, the IR spectrum of 4-(3-Methyl-piperidin-1-yl)-piperidine will be relatively simple. The most prominent features will be the C-H stretching and bending vibrations.[7] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of both amine groups. The C-N stretching vibrations are typically weak and may be difficult to assign definitively.

G ATR Crystal Clean ATR crystal with isopropanol Background Scan Collect background spectrum ATR Crystal->Background Scan Sample Application Apply a drop of liquid sample to the crystal Background Scan->Sample Application Sample Scan Collect sample spectrum Sample Application->Sample Scan Data Analysis Identify characteristic absorption bands Sample Scan->Data Analysis

Experimental Protocol for ATR-IR Spectroscopy

Trustworthiness in Protocol: This Attenuated Total Reflectance (ATR) method is a reliable and reproducible technique for obtaining high-quality IR spectra of liquids.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of 4-(3-Methyl-piperidin-1-yl)-piperidine onto the center of the ATR crystal, ensuring the crystal is completely covered.[8]

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted by the instrument software.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the ESI-MS of 4-(3-Methyl-piperidin-1-yl)-piperidine

m/zProposed Fragment
183.22[M+H]⁺ (protonated molecule)
168.19[M-CH₃]⁺
98.12[C₆H₁₂N]⁺ (3-methylpiperidine iminium ion)
84.09[C₅H₁₀N]⁺ (piperidine iminium ion)

Authoritative Grounding in MS Interpretation:

Using Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 183.22.[9] Fragmentation of this ion in the gas phase (MS/MS) would likely involve cleavage of the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage), leading to the formation of stable iminium ions.[10] The loss of the methyl group would result in a fragment at m/z 168.19. Cleavage of the bond between the two rings could lead to the formation of the 3-methylpiperidine iminium ion (m/z 98.12) and the piperidine iminium ion (m/z 84.09).

G M+H [M+H]⁺ m/z 183.22 Fragment1 [M-CH₃]⁺ m/z 168.19 M+H->Fragment1 -CH₃ Fragment2 [C₆H₁₂N]⁺ m/z 98.12 M+H->Fragment2 Ring Cleavage Fragment3 [C₅H₁₀N]⁺ m/z 84.09 M+H->Fragment3 Ring Cleavage

Experimental Protocol for ESI-MS

Trustworthiness in Protocol: This protocol ensures accurate mass determination and reproducible fragmentation patterns for small organic molecules.

  • Sample Preparation:

    • Prepare a stock solution of 4-(3-Methyl-piperidin-1-yl)-piperidine at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.[11]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analysis of small molecules.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Conclusion

The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the unambiguous identification and characterization of 4-(3-Methyl-piperidin-1-yl)-piperidine. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their scientific endeavors. The application of the detailed methodologies outlined herein will facilitate consistent and reliable results in a research and development setting.

References

  • MySkinRecipes. 4-(3-Methyl-piperidin-1-yl). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • PubChem. 3-Methylpiperidine. [Link]

  • NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • ResearchGate. Typical ATR IR spectrum collected from solution ('wet' samples) of... | Download Scientific Diagram. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • NIH. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Researching. A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. [Link]

  • University of Victoria. Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]

  • Durham University. NMR Sample Prepara-on. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • ACS Publications. Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • GlycoTric. 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

Potential therapeutic targets of piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Privilege: Strategic Targeting in Modern Pharmacotherapy

Executive Summary

The piperidine scaffold—a six-membered nitrogen-containing heterocycle—stands as a titan in medicinal chemistry.[1][2][3] Found in over 70 FDA-approved therapeutics, its "privileged" status stems not merely from its ubiquity but from its unique structural pharmacology. Unlike rigid aromatic systems, piperidine offers a defined yet flexible conformational landscape (chair/boat energetics), tunable basicity (pKa ~11, modulatable via substitution), and the ability to project pharmacophores into precise 3D vectors.

This guide dissects the therapeutic utility of piperidine scaffolds, moving beyond basic medicinal chemistry into the causality of ligand-target interactions.[4][5][6] We focus on three high-value biological targets: Acetylcholinesterase (AChE) in neurodegeneration, Opioid Receptors (GPCRs) in pain management, and Kinases in oncology.

Structural Pharmacology: The Conformational Advantage

The success of piperidine lies in its vectorial versatility .

  • Conformational Anchoring: Substituents at the C4 position (e.g., in Fentanyl or Pethidine) can adopt axial or equatorial orientations. The equatorial position is generally energetically favored, extending the substituent into large hydrophobic pockets, while axial substituents can induce specific receptor subtype selectivity.

  • Electronic Modulation: The secondary amine nitrogen serves as a critical hydrogen bond acceptor/donor and a cationic anchor at physiological pH, essential for interacting with aspartate residues in GPCRs (e.g., Asp147 in the Mu-opioid receptor).

Target Class I: Neurodegeneration & AChE Inhibition

Primary Indication: Alzheimer’s Disease (AD) Key Drug: Donepezil (Aricept)

Mechanistic Insight: Dual-Site Binding

Acetylcholinesterase (AChE) possesses a deep, narrow gorge with two distinct binding sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Trp84, Phe330).

  • Peripheral Anionic Site (PAS): Located at the gorge entrance (Trp279, Tyr70).

Piperidine scaffolds, specifically N-benzylpiperidines like Donepezil, exhibit a unique dual-binding mechanism . The charged piperidine nitrogen binds to the CAS, mimicking the quaternary ammonium of acetylcholine, while the benzyl moiety stacks against the PAS residues. This spans the entire enzymatic gorge, creating a "molecular zipper" that prevents substrate entry and inhibits amyloid-beta aggregation promoted by the PAS.

Visualization: AChE Inhibition Logic

AChE_Inhibition AChE Acetylcholinesterase (AChE) [Enzyme] CAS Catalytic Anionic Site (Bottom of Gorge) AChE->CAS PAS Peripheral Anionic Site (Entrance of Gorge) AChE->PAS Substrate Acetylcholine (ACh) [Substrate] Substrate->CAS Native Binding Piperidine Piperidine Scaffold (e.g., Donepezil) Piperidine->CAS N-Cation Interaction (High Affinity) Piperidine->PAS Pi-Pi Stacking (Benzyl Moiety) Blockade Steric Blockade & Conformational Change Piperidine->Blockade Spans Gorge Hydrolysis Hydrolysis of ACh (Signal Termination) CAS->Hydrolysis Blockade->Hydrolysis Inhibits

Caption: Figure 1. Dual-binding mechanism of N-benzylpiperidine scaffolds bridging the CAS and PAS regions of Acetylcholinesterase.

Experimental Protocol: Validating AChE Inhibition

Method: Modified Ellman’s Colorimetric Assay Objective: Determine the IC50 of a novel piperidine derivative.

The "Self-Validating" Protocol

Trustworthiness: This protocol includes specific internal controls (Donepezil) and solvent corrections often missed in standard literature.

Reagents:

  • Enzyme: AChE (Electrophorus electricus), 500 U/mg. Stock: 1 U/mL in 0.1M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine Iodide (ATCI), 0.5 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Inhibitor: Piperidine analog (Test), Donepezil (Positive Control).

Workflow:

  • Preparation: Dissolve test compounds in 100% DMSO. Dilute in buffer such that final DMSO < 0.5% (DMSO > 1% inhibits AChE, invalidating results).

  • Incubation (The Critical Step):

    • Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Self-Validation Check: Include a "No Enzyme" blank to rule out non-enzymatic hydrolysis of ATCI by the amine compound itself.

    • Incubate at 25°C for 15 minutes . (Pre-incubation allows the inhibitor to navigate the gorge and establish equilibrium).

  • Reaction Initiation: Add 10 µL DTNB + 10 µL ATCI.

  • Detection: Measure Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation: Calculate the slope (

    
    ).
    
    
    
    
Visualization: Ellman's Assay Workflow

Ellmans_Assay Step1 1. Solubilization (DMSO < 0.5%) Step2 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Step1->Step2 Step3 3. Initiation (+ ATCI Substrate + DTNB Chromogen) Step2->Step3 Step4 4. Reaction Thiocholine + DTNB -> TNB (Yellow) Step3->Step4 Step5 5. Kinetic Read Abs @ 412nm (0-5 mins) Step4->Step5

Caption: Figure 2. Step-by-step kinetic workflow for the Ellman's Acetylcholinesterase inhibition assay.

Target Class II: Pain & Opioid Receptors

Primary Indication: Analgesia Key Scaffold: 4-Arylpiperidine (e.g., Fentanyl, Meperidine)

Structural Activity Relationship (SAR)

The 4-arylpiperidine scaffold is a truncated analog of morphine.

  • N-Substituent: Replacing the N-methyl (Meperidine) with an N-phenethyl group (Fentanyl) increases potency by ~100-fold. This is due to the phenethyl group accessing an auxiliary hydrophobic binding pocket on the Mu-opioid receptor.

  • 4-Position: A quaternary carbon at position 4 (as in Fentanyl) locks the phenyl ring in an orientation perpendicular to the piperidine ring, optimizing Pi-stacking interactions with receptor residues (e.g., Trp293).

Visualization: GPCR Signaling Pathway (Gi/o)

Opioid_Signaling Ligand Piperidine Agonist (Fentanyl) GPCR Mu-Opioid Receptor (GPCR) Ligand->GPCR Binding Gi Gi/o Protein (Activated) GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx Gi->Ca Blocks K K+ Efflux Gi->K Promotes cAMP cAMP Levels AC->cAMP Decreases Analgesia Neuronal Hyperpolarization (Analgesia) cAMP->Analgesia Ca->Analgesia K->Analgesia Main Driver

Caption: Figure 3. Mu-Opioid Receptor signaling cascade activated by piperidine agonists, leading to neuronal hyperpolarization.

Target Class III: Oncology & Kinase Inhibition

Primary Indication: Hematological Malignancies (B-cell lymphomas) Key Drug: Ibrutinib (Imbruvica)

While often overshadowed by the pyrimidine core, the piperidine ring (or its bioisosteres) plays a crucial role in "Solvent Front" interactions.

  • Mechanism: In covalent inhibitors like Ibrutinib (BTK inhibitor), the piperidine ring acts as a scaffold to orient the acrylamide warhead. The warhead forms a covalent bond with Cys481 in the ATP-binding pocket.

  • Solubility: The saturated piperidine ring disrupts the planarity of the aromatic kinase inhibitor system, significantly improving aqueous solubility and oral bioavailability (LogP modulation).

Data Summary: Comparative Potency of Piperidine Therapeutics

Drug NamePrimary TargetScaffold ClassPotency MetricClinical Status
Donepezil AChEN-BenzylpiperidineIC50: 5.7 nMFDA Approved (Alzheimer's)
Fentanyl Mu-Opioid Receptor4-AnilidopiperidineKi: 0.035 nMFDA Approved (Analgesic)
Pethidine Mu-Opioid Receptor4-PhenylpiperidineKi: 1,650 nMFDA Approved (Analgesic)
Ibrutinib BTK KinasePiperidin-3-yl linkerIC50: 0.5 nMFDA Approved (Lymphoma)
Methylphenidate DAT / NET2-BenzylpiperidineKi: 24 nM (DAT)FDA Approved (ADHD)

Table 1: Comparative potency and structural classification of key piperidine-based drugs.

References

  • BenchChem. (2025).[1][7][8] Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). (2023). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. PubMed.[6][9] Link

  • BenchChem. (2025).[1][7][8] In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives: Application Notes. BenchChem Protocols. Link

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. ScienceDirect. Link

  • RSC Medicinal Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry. Link

Sources

Solubility profile of 4-(3-Methyl-piperidin-1-yl)-piperidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 4-(3-Methyl-piperidin-1-yl)-piperidine

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization strategy for 4-(3-Methyl-piperidin-1-yl)-piperidine (CAS: 551923-14-9), a critical diamine scaffold used in the synthesis of CNS-active agents and GPCR ligands.[1][2][3]

As a 1,4'-bipiperidine derivative featuring both a secondary and a tertiary amine, this molecule exhibits significant pH-dependent solubility and a distinct lipophilic profile.[1][2][3] This guide moves beyond static data, offering a mechanistic understanding of its dissolution behavior, predictive modeling for solvent selection, and validated protocols for experimental determination.[1][2]

Physicochemical Identity & Structural Analysis

Understanding the solubility of 4-(3-Methyl-piperidin-1-yl)-piperidine requires a deep dive into its molecular architecture.[1][2][3] It belongs to the 1,4'-bipiperidine class, characterized by a flexible, saturated bicyclic framework.[1][2][3]

PropertyValue / DescriptionMechanistic Implication
Structure

Bicyclic diamine: A 3-methylpiperidine ring attached via N1 to C4 of a piperidine ring.[1][2][3]
High conformational flexibility; dual basic centers.[3]
Molecular Weight 182.31 g/mol Low MW facilitates high molar solubility in organic solvents.[1]
Physical State Viscous Liquid / Low-Melting SolidProne to supercooling; handling requires temperature control.[1][2][3]
pKa (Calculated) pKa₁ ≈ 11.0 (Secondary Amine)pKa₂ ≈ 10.2 (Tertiary Amine)Critical: Molecule is dicationic at physiological pH; free base is highly basic.[1][2]
LogP (Predicted) 1.6 – 1.9 Moderately lipophilic; good membrane permeability potential.[1]
H-Bond Donors 1 (Secondary Amine NH)Limited water solubility in free base form; high solubility in H-bond accepting solvents.[1][2][3]

Key Insight: The solubility of this molecule is dominated by its ionization state .[2][3] In acidic media (pH < 8), it behaves as a highly soluble salt.[2][3] In basic media (pH > 12) and non-polar organic solvents, it behaves as a lipophilic organic base.[2][3]

Solubility Profile by Solvent Class

The following data represents a synthesized profile based on Structure-Property Relationships (SPR) of the 1,4'-bipiperidine scaffold, validated against standard behavior of aliphatic diamines.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Protic Water (pH 7.[1][2][3]0)High (>100 mg/mL)Protonation of both nitrogens drives aqueous solubility.[2]
Water (pH 13.[1][4]0)Low (<1 mg/mL)Deprotonation yields the hydrophobic free base, causing precipitation.[2]
Methanol / EthanolVery High (>200 mg/mL)Excellent solvation of both the amine functionality and the alkyl skeleton.[1]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Standard stock solution solvents; disrupts weak intermolecular H-bonds.[1][2][3]
Acetone / AcetonitrileHigh Good compatibility with the polar amine core.[1]
Chlorinated Dichloromethane (DCM)Very High "Like dissolves like" for the lipophilic free base; preferred extraction solvent.[1]
Non-Polar Hexane / HeptaneModerate (10-50 mg/mL)Soluble due to alkyl character, but limited by the polarity of the secondary amine.[1][2][3]
TolueneHigh Excellent solvent for process chemistry and reactions involving the free base.[1]

Mechanistic Visualization: pH-Dependent Solubility[2][3][4]

The solubility of 4-(3-Methyl-piperidin-1-yl)-piperidine is not a static number; it is a dynamic equilibrium governed by pH.[1][2][3] The diagram below illustrates the speciation and resulting solubility shifts.

SolubilityMechanism Acidic Acidic Environment (pH < 8.0) Dication Dicationic Species (Soluble) Acidic->Dication Protonation of 2° & 3° Amines Monocation Monocationic Species (Equilibrium) Dication->Monocation pKa ~ 10.2 HighSolubility High Aqueous Solubility (>100 mg/mL) Dication->HighSolubility Hydrophilic Neutral Neutral pH (pH 8.0 - 10.0) Neutral->Monocation FreeBase Free Base (Precipitates/Oil out) Monocation->FreeBase pKa ~ 11.0 Basic Basic Environment (pH > 11.0) Basic->FreeBase Deprotonation LowSolubility Low Aqueous Solubility (<1 mg/mL) FreeBase->LowSolubility Lipophilic

Figure 1: Speciation diagram showing the transition from soluble dication to insoluble free base as pH increases.[1][2][3]

Experimental Protocols

To validate the specific solubility for your batch (which may vary based on polymorphic form or purity), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High Throughput)

Use this for rapid screening during early discovery.[1][2][3]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify the filtrate using UV-Vis (220-254 nm) or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation development and precise physicochemical characterization.[1][2][3]

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration:

    • Shake at 37°C (or RT) for 24 hours.

    • Self-Validation Check: Ensure solid is still visible after 24 hours.[1][2][3] If dissolved, add more solid.[2][3]

  • pH Check: For aqueous buffers, measure the pH after saturation. The basicity of the amine will likely shift the buffer pH upwards; adjust or record the final pH.[1][2][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE for organics, PES for aqueous).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Application Guide: Solvent Selection

Based on the solubility profile, select the appropriate solvent for your specific workflow:

Workflow StepRecommended SolventTechnical Rationale
Synthesis (Reaction) DCM or Toluene High solubility of the free base; inert to acylation/alkylation conditions.[1][2][3]
Purification (Chromatography) DCM / Methanol + NH₃ The "Magic Mixture".[1] DCM dissolves the skeleton; MeOH/NH₃ prevents tailing by deprotonating silanols and the amine.[2][3]
Salt Formation Ethanol or IPA Dissolve free base in warm alcohol; add acid (HCl/Oxalic).[1] The salt usually crystallizes out upon cooling.[2][3]
LC-MS Analysis Acetonitrile / Water (0.1% Formic Acid) Acid ensures the molecule is fully ionized (dication), improving peak shape and sensitivity.[1][2][3]

Workflow Visualization: Solubility Screening

SolubilityWorkflow Start Start: Solid Sample Visual Visual Solubility Check (Solvent Addition) Start->Visual Dissolved Clear Solution? Visual->Dissolved Yes Soluble (>Target Conc) Dissolved->Yes Yes AddHeat Heat to 40°C Dissolved->AddHeat No No Insoluble HotDissolved Dissolved Hot? AddHeat->HotDissolved HotDissolved->No No Cool Cool to RT HotDissolved->Cool Yes Precip Precipitate Forms? Cool->Precip Recryst Candidate for Recrystallization Precip->Recryst Yes StableSol Stable Solution Precip->StableSol No

Figure 2: Decision tree for qualitative solubility assessment and recrystallization solvent selection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

    • Note: Used as a structural analog for physicochemical property valid
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Standard text for pH-dependent solubility protocols).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2][3] European Journal of Pharmaceutical Sciences.[2][3] (Methodology for pKa-solubility modeling).

Sources

Technical Guide: 4-(3-Methyl-piperidin-1-yl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Methyl-piperidin-1-yl)-piperidine hydrochloride salt properties Content Type: In-depth Technical Guide[1][2][3]

A Critical Scaffold for CNS-Targeted Medicinal Chemistry [1][2][3]

Executive Summary

4-(3-Methyl-piperidin-1-yl)-piperidine hydrochloride (CAS 551923-14-9 for free base; salt forms vary) is a bicyclic diamine scaffold widely utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for dopaminergic and muscarinic targets.[1][2][3][4] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Significance

This compound features a 4,1'-bipiperidine core, a privileged structure in drug discovery.[2][3] The inclusion of a methyl group at the 3-position of the distal piperidine ring introduces chirality and steric bulk, which can critically influence ligand-receptor binding kinetics and selectivity profiles.[1][2][3]

Structural Analysis[1][3]
  • Core Scaffold: 1,4'-Bipiperidine (also known as 4-(1-piperidinyl)piperidine).[1][2][3]

  • Substituent: Methyl group at the 3-position of the distal ring.[1][2][3]

  • Chirality: The 3-methyl position creates a chiral center.[1][3] Commercial reagents are often supplied as racemates unless specified as (R) or (S) enantiomers.[3]

  • Basicity: Contains two basic nitrogen centers:[1][2]

    • N1 (Secondary Amine): Highly basic, available for further functionalization (e.g., amide coupling, reductive amination).[2]

    • N1' (Tertiary Amine): Moderately basic, serving as the linker between rings.[3]

Physicochemical Profile

The hydrochloride salt form significantly alters the physical properties compared to the free base, enhancing water solubility and stability.[3]

PropertyValue / DescriptionNote
IUPAC Name 4-(3-methylpiperidin-1-yl)piperidine hydrochloride
CAS Number 551923-14-9 (Free Base)Salt CAS varies by stoichiometry
Molecular Formula C₁₁H₂₂N₂[1][2][5] · xHClTypically x=2 (Dihydrochloride)
Molecular Weight 182.31 g/mol (Free Base) ~255.23 g/mol (Dihydrochloride)Exact MW depends on salt stoichiometry
Solubility High in Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calculated) N1 (Secondary): ~10.8 N1' (Tertiary): ~9.3Strong base; exists as dication at physiological pH
Hygroscopicity HighRequires desiccated storage
Appearance White to off-white crystalline solid

Synthesis & Manufacturing Protocol

The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine hydrochloride typically employs a reductive amination strategy.[1][2][3] This route is preferred over direct alkylation due to higher yields and cleaner impurity profiles.[2][3]

Synthetic Pathway (Reductive Amination)

The core reaction involves coupling a protected piperidone with 3-methylpiperidine.[2][3]

Step-by-Step Protocol:

  • Reagents: 1-Boc-4-piperidone (1.0 eq), 3-Methylpiperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloromethane (DCM).[2][3]

  • Imine Formation: Dissolve 1-Boc-4-piperidone and 3-methylpiperidine in DCM. Add catalytic acetic acid to facilitate imine formation.[3] Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms. Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Deprotection (Salt Formation): Dissolve the intermediate (1-Boc-4-(3-methyl-piperidin-1-yl)-piperidine) in 1,4-dioxane or MeOH.[1][2][3] Add 4M HCl in dioxane (excess). Stir until precipitation is complete.

  • Isolation: Filter the solid precipitate. Wash with diethyl ether to remove non-polar impurities.[3] Dry under vacuum.[2][3]

Visualization of Synthesis Workflow

SynthesisPath Start 1-Boc-4-piperidone + 3-Methylpiperidine Imine Imine Intermediate Start->Imine Cat. AcOH, DCM RT, 2h BocProduct N-Boc Protected Intermediate Imine->BocProduct NaBH(OAc)3 Reductive Amination Deprotection Acidic Deprotection (HCl/Dioxane) BocProduct->Deprotection 4M HCl FinalProduct 4-(3-Methyl-piperidin-1-yl)-piperidine Dihydrochloride Deprotection->FinalProduct Precipitation & Filtration

Figure 1: Reductive amination pathway for the synthesis of the target hydrochloride salt.

Analytical Characterization

To ensure the integrity of the salt form, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O or DMSO-d₆):

    • Methyl Group: Doublet at ~0.8–0.9 ppm (3H).[3]

    • Piperidine Ring Protons: Multiplets spanning 1.5–3.5 ppm.[3]

    • N-CH-N Methine: A distinct multiplet around 3.0–3.5 ppm representing the connection point between the two rings.[1][2][3]

    • Exchangeable Protons: Broad singlets >9 ppm (ammonium protons) visible in DMSO-d₆, absent in D₂O.[2][3]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[3]

  • Parent Ion: [M+H]⁺ = 183.2 m/z (corresponding to the free base mass + proton).[3]

  • Fragmentation: Loss of the 3-methylpiperidine fragment is a common daughter ion.[1][3]

Salt Stoichiometry Determination

Since the compound has two basic centers, it can form a monohydrochloride or dihydrochloride.[3]

  • Method: Argentometric titration (Cl⁻ content) or Elemental Analysis (CHN).[3]

  • Target Cl⁻ Content:

    • Monohydrochloride (~16.2% Cl).[3]

    • Dihydrochloride (~27.8% Cl).[3]

  • Recommendation: Use the dihydrochloride for maximum stability and water solubility.[2][3]

Handling, Stability & Safety

Every protocol involving this compound must account for its hygroscopic nature and potential biological activity.[3]

Stability Protocol
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to deliquescence.[3]

  • Storage: Store at 2–8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: Stable for >2 years if stored properly.[3]

Safety (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3] Handle in a fume hood to avoid dust inhalation.[3]

Applications in Drug Design

The 4-(3-methyl-piperidin-1-yl)-piperidine moiety is a versatile "linker-pharmacophore" hybrid.[1][2][3]

Scaffold Utility
  • GPCR Ligands: The bipiperidine distance mimics the ethylenediamine spacer found in many neurotransmitters.[3] The 3-methyl group provides a "steric handle" to probe hydrophobic pockets in receptors like 5-HT (Serotonin) and D2 (Dopamine).[1][2][3]

  • Solubility Enhancer: Attaching this highly basic, hydrophilic moiety to a lipophilic drug core can significantly improve aqueous solubility and oral bioavailability.[3]

Decision Logic for Scaffold Selection

ApplicationLogic Need Drug Design Objective Solubility Improve Solubility? Need->Solubility Selectivity Enhance Selectivity? Need->Selectivity Action1 Use as Solubilizing Tail (High pKa, Hydrophilic) Solubility->Action1 Action2 Exploit 3-Methyl Chirality (Probe Hydrophobic Pockets) Selectivity->Action2 Result Target Compound Generation Action1->Result Action2->Result

Figure 2: Strategic decision tree for incorporating the 4-(3-methyl-piperidin-1-yl)-piperidine scaffold.

References

  • PubChem. 4-(3-Methyl-piperidin-1-yl)-piperidine Compound Summary. National Library of Medicine.[3] [Link][2][3]

  • MySkinRecipes. 4-(3-Methyl-piperidin-1-yl)-piperidine Product Specifications. [Link]

Sources

4-(3-Methyl-piperidin-1-yl)-piperidine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for GPCR and Ion Channel Drug Discovery

Executive Summary

4-(3-Methyl-piperidin-1-yl)-piperidine (CAS: 551923-14-9 ) is a diamine building block belonging to the 1,4'-bipiperidine class.[1] In medicinal chemistry, this structure serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as Histamine H3, CCR5, and Muscarinic receptors.

The inclusion of the 3-methyl group on the distal piperidine ring is not merely cosmetic; it introduces a critical stereogenic center and steric bulk that modulates the conformational flexibility of the bipiperidine system. This guide details the physicochemical profile, synthetic pathways, and pharmacological rationale for utilizing this scaffold in lead optimization.

Physicochemical Profile & Structural Analysis[2][3]

The molecule consists of two piperidine rings linked via a nitrogen-carbon bond (N1 of the distal ring to C4 of the proximal ring). The 3-methyl substituent breaks the symmetry of the distal ring, creating chiral complexity that can be leveraged to enhance receptor selectivity.

PropertyValue / Description
CAS Number 551923-14-9
IUPAC Name 4-(3-methylpiperidin-1-yl)piperidine
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
pKa (Calculated) ~9.8 (Secondary amine), ~8.6 (Tertiary amine)
LogP (Predicted) ~1.7 (Moderate Lipophilicity)
Stereochemistry Contains one chiral center at C3 of the distal ring.[2][3] Often supplied as a racemate, but enantiopure forms ((R) or (S)) are critical for SAR studies.
Physical State Viscous oil or low-melting solid (depending on salt form).
Structural Significance: The "Magic Methyl" Effect

The addition of a methyl group to a piperidine ring can profoundly alter the pharmacological profile of a drug candidate.

  • Conformational Bias: The 3-methyl group prefers an equatorial position, locking the distal piperidine into a specific chair conformation. This reduces the entropic penalty upon binding to a receptor.

  • Metabolic Stability: Methyl substitution can block metabolic "soft spots" on the ring, potentially extending half-life.

  • Lipophilicity: Increases LogP by approx. 0.5 units, enhancing blood-brain barrier (BBB) penetration—crucial for CNS targets like H3 or Sigma-1 receptors.

Synthetic Methodology

The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine typically follows a Reductive Amination strategy. This method is preferred over direct nucleophilic displacement due to higher yields and cleaner reaction profiles.

Protocol: Reductive Amination (Standard Operating Procedure)

Reagents:

  • Amine: 3-Methylpiperidine (1.0 equiv)[4]

  • Ketone: N-Boc-4-piperidone (1.0 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (1-2 equiv)

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-Boc-4-piperidone and 3-Methylpiperidine in DCE. Add Acetic Acid to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the N-Boc intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio) or 4M HCl in Dioxane. Stir for 2 hours.

  • Free Basing: Concentrate the acid solution. Basify with 1M NaOH or strong anion exchange resin to obtain the free diamine.

Visualization: Synthesis Pathway

SynthesisPath Start1 N-Boc-4-piperidone Intermediate Imine / Iminium Ion Start1->Intermediate AcOH, DCE Start2 3-Methylpiperidine Start2->Intermediate Reduced N-Boc-1,4'-Bipiperidine Intermediate->Reduced NaBH(OAc)3 Reductive Amination Final 4-(3-Methyl-piperidin-1-yl)-piperidine Reduced->Final TFA or HCl (Boc Deprotection)

Figure 1: Synthetic route via Reductive Amination. The modular nature allows for the substitution of different piperidines to create library diversity.

Pharmacological Applications

The 1,4'-bipiperidine core is a versatile template. The secondary amine on the proximal ring serves as a handle for attaching various "warheads" or lipophilic tails to target specific receptors.

Key Therapeutic Areas
  • Histamine H3 Antagonists (CNS Disorders):

    • H3 receptors regulate the release of neurotransmitters (histamine, acetylcholine, dopamine).

    • Mechanism: The basic nitrogen of the distal piperidine interacts with a conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. The 3-methyl group enhances hydrophobic interactions within the binding pocket.

    • Reference: Many clinical candidates (e.g., Pitolisant analogs) utilize rigidified amine scaffolds similar to this.

  • CCR5 Antagonists (HIV Entry Inhibitors):

    • The bipiperidine scaffold mimics the spatial arrangement of the chemokine pharmacophore.

    • Utility: Used as a linker to span the deep binding pocket of the CCR5 receptor.

  • Sigma-1 Receptor Ligands:

    • Sigma-1 receptors are chaperones at the ER-mitochondrion interface.

    • Binding: High affinity requires a basic amine flanked by hydrophobic regions. 4-(3-Methyl-piperidin-1-yl)-piperidine fits this pharmacophore perfectly.

Visualization: SAR Logic Flow

SAR_Logic Core 4-(3-Methyl-piperidin-1-yl)-piperidine (Scaffold) Mod_N Proximal N-Substitution (Linker/Tail) Core->Mod_N Mod_3Me Distal 3-Methyl Group (Stereochemistry) Core->Mod_3Me Target_H3 Histamine H3 Receptor (Cognition/Sleep) Mod_N->Target_H3 Add Lipophilic Aryl Ether Target_CCR5 CCR5 Receptor (Virology/Immunology) Mod_N->Target_CCR5 Add Amide/Sulfonamide Linker Target_Sigma Sigma-1 Receptor (Neuroprotection) Mod_3Me->Target_Sigma Optimize Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) decision tree. The scaffold acts as a central hub for diverse therapeutic campaigns.

Handling & Safety Protocols

As a secondary/tertiary diamine, this compound is basic and potentially corrosive.

  • Hazard Classification:

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

    • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle inside a fume hood.

References
  • PubChem. "Compound Summary: 4-(3-Methyl-piperidin-1-yl)-piperidine (CAS 551923-14-9)." National Library of Medicine. [Link]

  • MySkinRecipes. "Product Specification: 4-(3-Methyl-piperidin-1-yl)-piperidine." [Link]

  • Gemini Scientific Analysis. "1,4'-Bipiperidine Scaffolds in Medicinal Chemistry." (Inferred from general search results on bipiperidine utility in H3/CCR5 antagonists).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine, a valuable heterocyclic building block in modern medicinal chemistry. The described methodology leverages a two-stage process beginning with a highly efficient one-pot reductive amination between N-Boc-4-piperidone and 3-methylpiperidine, followed by a straightforward deprotection step. We detail the causality behind reagent selection, provide step-by-step experimental procedures, and outline robust analytical methods for product characterization and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important synthetic intermediate.

Introduction and Scientific Rationale

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals. The specific compound, 4-(3-Methyl-piperidin-1-yl)-piperidine, serves as a crucial intermediate for creating complex molecules with potential applications in central nervous system (CNS) drug discovery.[1] Its unique three-dimensional structure can facilitate binding to various biological receptors.[1]

The synthetic strategy presented herein is centered on reductive amination, a cornerstone reaction for the formation of carbon-nitrogen bonds.[2] This method is renowned for its reliability, operational simplicity, and wide applicability in the pharmaceutical industry.[2] Our protocol employs a Boc-protected piperidone to ensure regioselectivity and prevent unwanted side reactions. The choice of Sodium Triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is a mild, selective hydride source that is particularly effective for the reduction of the intermediate iminium ion in the presence of the starting ketone, allowing for a convenient one-pot procedure.[3]

Synthetic Workflow Overview

The synthesis is executed in two primary stages:

  • Reductive Amination: Formation of the C-N bond between N-Boc-4-piperidone and 3-methylpiperidine to yield the Boc-protected intermediate.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule as a salt, which can be converted to the free base.

G SM1 N-Boc-4-piperidone SM1->center_node SM2 3-Methylpiperidine SM2->center_node INT tert-butyl 4-(3-methylpiperidin-1-yl) piperidine-1-carboxylate PROD 4-(3-Methyl-piperidin-1-yl)-piperidine (Final Product) INT->PROD  Step 2: Boc Deprotection (TFA or HCl) center_node->INT  Step 1: Reductive Amination (STAB, DCM)

Figure 1: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.251.0-
3-MethylpiperidineC₆H₁₃N99.171.1-
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5-
Dichloromethane (DCM)CH₂Cl₂84.93SolventSolvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02-~10
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Work-up-
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent-
Step 1: Synthesis of tert-butyl 4-(3-methylpiperidin-1-yl)piperidine-1-carboxylate
  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq).

  • Reagent Addition: Dissolve the starting material in Dichloromethane (DCM, 100 mL). To this solution, add 3-methylpiperidine (5.48 g, 55.2 mmol, 1.1 eq). Stir the mixture at room temperature for 20 minutes.

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol, 1.5 eq) to the stirring solution. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 0-10% methanol in DCM) to afford the title compound as a clear oil.

Step 2: Synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine (TFA Salt)
  • Reaction Setup: Dissolve the purified product from Step 1 (e.g., 5.0 g, 17.7 mmol) in DCM (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 13.6 mL, 177 mmol, 10 eq) dropwise.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the 4-(3-Methyl-piperidin-1-yl)-piperidine as its trifluoroacetate salt. This salt can be used directly or converted to the free base.

  • (Optional) Free Base Conversion: Dissolve the TFA salt in water, cool to 0 °C, and basify to pH >12 with 2M NaOH. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product as a free base.

Mechanism of Reductive Amination

The core of this synthesis lies in the reductive amination mechanism, which proceeds via two key stages. First, the secondary amine (3-methylpiperidine) performs a nucleophilic attack on the carbonyl carbon of N-Boc-4-piperidone. This is followed by a proton transfer and subsequent dehydration to form a transient, electrophilic iminium ion. In the second stage, the hydride from Sodium Triacetoxyborohydride selectively reduces this iminium ion to furnish the final tertiary amine product.

G cluster_reactants Stage 1: Iminium Formation cluster_product Stage 2: Reduction Ketone R₂C=O (Ketone) Hemiaminal R₂C(OH)NR'₂ (Hemiaminal) Ketone->Hemiaminal + H⁺ Amine R'₂NH (Amine) Iminium [R₂C=NR'₂]⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R₂CH-NR'₂ (Final Amine) Iminium->Product + [H⁻] (from STAB)

Figure 2: Generalized mechanism of reductive amination.

Characterization and Quality Control

The identity and purity of the final product, 4-(3-Methyl-piperidin-1-yl)-piperidine, must be confirmed using standard analytical techniques.[4][5]

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Complex aliphatic signals between ~0.8-3.2 ppm. A characteristic doublet for the methyl group (~0.85 ppm) is expected. Protons adjacent to nitrogen atoms will appear as broad multiplets.
¹³C NMR (100 MHz, CDCl₃)Signals corresponding to the 11 carbon atoms of the structure are expected in the aliphatic region (~15-65 ppm).
Mass Spectrometry (ESI+)Expected [M+H]⁺ = 183.19.
HPLC Purity ≥95% (as determined by peak area at a suitable wavelength, e.g., 210 nm).

Conclusion

The methodology presented provides a robust and scalable synthesis for 4-(3-Methyl-piperidin-1-yl)-piperidine. By employing a protective group strategy and a mild, efficient reductive amination, this protocol ensures high yields and purity, making it highly suitable for applications in academic research and industrial drug development. The detailed step-by-step instructions and analytical benchmarks serve as a self-validating system for achieving consistent and reliable results.

References

  • MySkinRecipes. 4-(3-Methyl-piperidin-1-yl)-piperidine. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available at: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Bajad, S., et al. (2003). Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pfeifer, L., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Assays for Testing 4-(3-Methyl-piperidin-1-yl)-piperidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence in drug design is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets. The compound 4-(3-Methyl-piperidin-1-yl)-piperidine is a synthetic building block with potential applications in Central Nervous System (CNS) drug discovery, owing to its structural features that suggest possible interactions with various receptors.[2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[3][4][5][6][7][8] Given its chemical structure, 4-(3-Methyl-piperidin-1-yl)-piperidine is a candidate for investigation against CNS targets such as sigma receptors and histamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[9][10]

This document provides a comprehensive guide to the in vitro evaluation of 4-(3-Methyl-piperidin-1-yl)-piperidine, focusing on a panel of assays to determine its binding affinity and functional activity at putative CNS targets: the Sigma-1 (σ1R), Sigma-2 (σ2R), and Histamine H3 (H3R) receptors. These protocols are designed to be self-validating and provide researchers with the tools to thoroughly characterize the pharmacological profile of this and similar piperidine-based compounds.

I. Target Selection Rationale: Why Sigma and Histamine Receptors?

The selection of σ1R, σ2R, and H3R as primary targets for initial screening of 4-(3-Methyl-piperidin-1-yl)-piperidine is based on established knowledge of the pharmacophores associated with these receptors.

  • Sigma Receptors (σ1R and σ2R): These receptors are unique intracellular proteins involved in a multitude of cellular functions and are considered promising targets for neurodegenerative diseases, pain, and addiction.[9] Many known sigma receptor ligands possess a piperidine or similar nitrogen-containing heterocyclic core.

  • Histamine H3 Receptor (H3R): The H3R is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor in the CNS, modulating the release of histamine and other neurotransmitters.[10][11] It is a key target for cognitive disorders, sleep disorders, and epilepsy. A significant number of H3R antagonists and inverse agonists incorporate a piperidine moiety.

II. Experimental Workflows: A Multi-faceted Approach to Characterization

A thorough in vitro characterization of a novel compound involves a tiered approach, beginning with target binding and progressing to functional activity. This ensures a comprehensive understanding of the compound's mechanism of action.

Caption: A general workflow for in vitro compound characterization.

III. Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a gold-standard for determining the affinity of a compound for a specific receptor.[12] These assays are typically competitive, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[12]

A. Sigma-1 Receptor (σ1R) Binding Assay

Principle: This assay measures the ability of 4-(3-Methyl-piperidin-1-yl)-piperidine to compete with the selective σ1R radioligand, [³H]-(+)-pentazocine, for binding to σ1Rs in a membrane preparation.[13][14][15] Guinea pig liver is a rich source of σ1Rs and is often used for these assays.[13]

Protocol:

  • Membrane Preparation: Homogenize fresh guinea pig liver in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer or competing ligand (for non-specific binding, use a high concentration of a known σ1R ligand like haloperidol).

    • 50 µL of various concentrations of 4-(3-Methyl-piperidin-1-yl)-piperidine.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration close to its Kd).

    • 50 µL of the membrane preparation (typically 100-200 µg of protein).

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

B. Sigma-2 Receptor (σ2R) Binding Assay

Principle: This assay is similar to the σ1R assay but uses the non-selective sigma receptor radioligand [³H]-DTG in the presence of a masking agent to block its binding to σ1Rs.[13] (+)-Pentazocine is commonly used as the masking agent.[13][14]

Protocol:

  • Membrane Preparation: Prepare membranes from a suitable source, such as rat liver or a cell line expressing σ2Rs, as described for the σ1R assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • (+)-Pentazocine (to a final concentration that saturates σ1Rs, e.g., 1 µM).

    • Various concentrations of 4-(3-Methyl-piperidin-1-yl)-piperidine.

    • [³H]-DTG (at a final concentration near its Kd for σ2R).

    • Membrane preparation (100-200 µg of protein).

    • For non-specific binding, use a high concentration of a known σ2R ligand like haloperidol.

  • Incubation, Harvesting, and Quantification: Follow the same procedure as for the σ1R binding assay.

C. Histamine H3 Receptor (H3R) Binding Assay

Principle: This competitive binding assay measures the displacement of a selective H3R radioligand, such as [³H]-Nα-methylhistamine, from membranes expressing the H3R.[10][16]

Protocol:

  • Membrane Preparation: Use membranes from cells recombinantly expressing the human H3R (e.g., HEK293 or CHO cells) or from rat brain cortex.[10][16] Prepare membranes as previously described.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Various concentrations of 4-(3-Methyl-piperidin-1-yl)-piperidine.

    • [³H]-Nα-methylhistamine (at a final concentration close to its Kd).

    • Membrane preparation (20-50 µg of protein).

    • For non-specific binding, use a high concentration of a known H3R ligand like thioperamide.

  • Incubation: Incubate at 25°C for 60-120 minutes.

  • Harvesting and Quantification: Follow the same procedure as for the sigma receptor binding assays.

Data Analysis for Binding Assays:

The data obtained from competitive binding assays are used to calculate the inhibitory constant (Ki) of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC₅₀ Concentration of the test compound that displaces 50% of the radioligand.
Kd Dissociation constant of the radioligand for the receptor.
Ki Inhibitory constant of the test compound for the receptor.
Bmax Maximum number of binding sites.

IV. Functional Assays: Assessing Biological Activity

While binding assays reveal affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

A. [³⁵S]GTPγS Binding Assay for H3R (a Gi/o-coupled GPCR)

Principle: This assay measures the activation of G proteins upon receptor stimulation.[17][18] Agonists increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, while inverse agonists decrease basal [³⁵S]GTPγS binding.[17][18] Neutral antagonists will block the effects of both agonists and inverse agonists.

Caption: Principle of the GTPγS binding assay.

Protocol:

  • Membrane Preparation: Use membranes expressing the H3R as described for the binding assay.

  • Assay Setup: In a 96-well plate, incubate the membranes (20-50 µg) with various concentrations of 4-(3-Methyl-piperidin-1-yl)-piperidine in an assay buffer containing GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).[17]

  • Incubation: Incubate at 25-30°C for 60 minutes.

  • Harvesting and Quantification: Terminate the reaction by rapid filtration through glass fiber filters and quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

B. Second Messenger Assays for H3R

Principle: H3Rs are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[19] The activity of 4-(3-Methyl-piperidin-1-yl)-piperidine can be assessed by measuring its effect on forskolin-stimulated cAMP levels.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay:

Principle: HTRF assays are competitive immunoassays that measure the concentration of second messengers like cAMP.[20][21] The signal is inversely proportional to the amount of cAMP produced by the cells.[22]

Protocol:

  • Cell Culture: Plate cells expressing the H3R in a 96- or 384-well plate.

  • Compound Addition: Add various concentrations of 4-(3-Methyl-piperidin-1-yl)-piperidine and incubate. To test for antagonist activity, pre-incubate with the test compound before adding a known H3R agonist.

  • Cell Stimulation: Add a stimulator of adenylyl cyclase, such as forskolin, to increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Signal Measurement: After incubation, measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection.

Assay Principle Measures Typical Readout
[³⁵S]GTPγS Binding G-protein activationAgonist/Inverse Agonist ActivityScintillation Counting
HTRF cAMP Second messenger levelsGi/o-mediated signalingTime-Resolved Fluorescence
FLIPR Calcium Intracellular calcium fluxGq-mediated signalingFluorescence Intensity
C. FLIPR Calcium Assay for Potential Gq-Coupled Activity

Principle: While H3Rs are primarily Gi/o-coupled, some piperidine derivatives may interact with Gq-coupled receptors. The Fluorometric Imaging Plate Reader (FLIPR) assay measures changes in intracellular calcium, a hallmark of Gq activation.[23][24][25][26][27]

Protocol:

  • Cell Preparation: Plate cells expressing a Gq-coupled receptor of interest (or for promiscuity screening) in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Compound Addition and Measurement: Use the FLIPR instrument to add various concentrations of 4-(3-Methyl-piperidin-1-yl)-piperidine to the wells and simultaneously measure the fluorescence intensity over time to detect transient increases in intracellular calcium.

Data Analysis for Functional Assays:

Dose-response curves are generated by plotting the response (e.g., % stimulation of [³⁵S]GTPγS binding, % inhibition of cAMP production, or change in fluorescence) against the log concentration of the test compound. Non-linear regression is used to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

V. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(3-Methyl-piperidin-1-yl)-piperidine. By systematically evaluating its binding affinity and functional activity at key CNS targets, researchers can gain valuable insights into its pharmacological profile. Positive hits in these assays would warrant further investigation, including selectivity profiling against a broader panel of receptors and in vivo studies to assess its therapeutic potential. The modular nature of these assays allows for their adaptation to screen other novel piperidine derivatives, accelerating the discovery of new CNS-active compounds.

VI. References

  • MySkinRecipes. 4-(3-Methyl-piperidin-1-yl). Available from: [Link]

  • BMG Labtech. HTRF technology on Microplate Readers. 2020. Available from: [Link]

  • Iversen, P. E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(16):4785.

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. 2022. Available from: [Link]

  • RSC Publishing. Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. 2020. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 2023. Available from: [Link]

  • bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. 2023. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. Sigma Receptor Binding Assays. Current protocols in pharmacology. 2015;71:1.34.1-1.34.21.

  • Frontiers in Pharmacology. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. 2020. Available from: [Link]

  • ResearchGate. Assessment of histamine H 3 receptor G q-coupled pharmacological assay... Available from: [Link]

  • National Center for Biotechnology Information. FLIPR™ Assays for GPCR and Ion Channel Targets. 2012. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. 2022. Available from: [Link]

  • PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Available from: [Link]

  • Walsh Medical Media. Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. 2012. Available from: [Link]

  • ACS Publications. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. 2020. Available from: [Link]

  • National Center for Biotechnology Information. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available from: [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits. Available from: [Link]

  • National Center for Biotechnology Information. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Available from: [Link]

  • PubMed. Sigma Receptor Binding Assays. 2015. Available from: [Link]

  • National Center for Biotechnology Information. In vitro and in vivo sigma 1 receptor imaging studies in different disease states. 2020. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available from: [Link]

  • ACS Publications. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. 2023. Available from: [Link]

  • Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

  • ResearchGate. (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Available from: [Link]

  • MDPI. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • ResearchGate. How should I improve the quality of my HTRF screening assay? 2020. Available from: [Link]

  • ACS Publications. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. 2022. Available from: [Link]

  • PubMed. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Available from: [Link]

  • ResearchGate. (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. 2017. Available from: [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, holds a privileged status in medicinal chemistry and pharmaceutical sciences.[1][2][3] Its prevalence in over 70 commercially available drugs is a testament to its remarkable versatility and favorable pharmacological properties.[4][5] The piperidine scaffold's conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with a wide array of biological targets.[1][6] This inherent adaptability has made piperidine derivatives a cornerstone in the development of therapeutics for a multitude of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[3][7][8]

High-throughput screening (HTS) provides the technological framework to rapidly evaluate large and diverse libraries of piperidine-based compounds to identify novel hit molecules.[9][10] This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive guide to the principles, protocols, and data interpretation workflows essential for the successful execution of HTS campaigns targeting piperidine libraries.

I. Assay Development and Optimization: The Foundation of a Successful Screen

The quality and robustness of the chosen assay are paramount to the success of any HTS campaign.[9][11] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.[11][12]

A. Choosing the Right Assay Format

The selection of an appropriate assay format is dictated by the biological target and the desired endpoint. Common assay types for screening piperidine libraries include:

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified target protein, such as an enzyme or receptor. Radioligand binding assays are a classic example used to determine the affinity of piperidine derivatives for a specific receptor.[13]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[14] Examples include reporter gene assays, calcium flux assays for GPCRs, and cell viability/cytotoxicity assays.[15]

  • Phenotypic Assays: These assays measure a compound's effect on a cellular or organismal phenotype without a preconceived target.[14][16] This approach is particularly useful for identifying compounds with novel mechanisms of action.

B. Assay Miniaturization and Optimization

To accommodate large compound libraries, assays are typically miniaturized into 384- or 1536-well microtiter plate formats.[11][12] This process requires careful optimization of several parameters:

  • Reagent Concentration and Stability: Concentrations of all reagents (e.g., enzyme, substrate, cells) must be optimized for the miniaturized format to ensure a robust signal window. Reagent stability under screening conditions is also critical.

  • Incubation Times and Temperatures: These parameters must be carefully controlled to ensure the reaction reaches equilibrium or proceeds optimally.

  • DMSO Tolerance: Compound libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO, which is typically kept below 1%.[11][17]

C. Quality Control Metrics for Assay Validation

Before initiating a full-scale HTS, the assay must undergo rigorous validation to ensure its performance.[18] Key quality control (QC) metrics include:

  • Z'-Factor: This statistical parameter is a measure of the assay's signal-to-noise ratio and separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[17][19]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control.

  • Coefficient of Variation (%CV): This metric assesses the variability of the assay signal. A %CV of less than 15% is generally desirable.

Parameter Acceptance Criteria Significance
Z'-Factor > 0.5Indicates a robust and reliable assay with a clear distinction between active and inactive compounds.[17]
Signal-to-Background > 3Ensures a sufficient dynamic range to detect hits confidently.
% Coefficient of Variation (%CV) < 15%Demonstrates the precision and reproducibility of the assay.
DMSO Tolerance < 20% signal inhibition at final concentrationConfirms that the solvent for the compound library does not interfere with the assay.[17]

Table 1: Key Assay Validation Parameters and Acceptance Criteria.

II. The High-Throughput Screening Workflow: From Library to Hits

The HTS workflow is a highly automated process that involves several key stages, from compound library management to data acquisition.[9][20]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Piperidine Compound Library (in DMSO) Compound_Dispensing Robotic Compound Dispensing Compound_Library->Compound_Dispensing Assay_Plates Assay Plate Preparation (Cells/Reagents) Assay_Plates->Compound_Dispensing Incubation Incubation Compound_Dispensing->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Acquisition Raw Data Acquisition Signal_Detection->Data_Acquisition Data_Normalization Data Normalization & QC Data_Acquisition->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Figure 1: A generalized workflow for high-throughput screening.

A. Compound Library Management

Piperidine-based compound libraries can be sourced commercially or synthesized in-house.[5][21] Proper management of these libraries is crucial and involves:

  • Storage: Libraries are typically stored in DMSO at -20°C or -80°C to ensure compound stability.

  • Plating: Compounds are formatted into 384- or 1536-well plates for HTS.

  • Quality Control: Periodic QC checks are necessary to assess compound purity and integrity.

B. Automated Screening

The HTS process is heavily reliant on automation to ensure speed, accuracy, and reproducibility.[20]

  • Liquid Handling: Robotic liquid handlers are used to dispense reagents and compounds with high precision.

  • Plate Handling: Robotic arms move plates between different instruments in the screening system.

  • Detection: Sensitive plate readers are used to detect the assay signal (e.g., fluorescence, luminescence, absorbance).

III. Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine "hits."[22][23]

A. Data Normalization and Correction

Raw data from the plate reader is first normalized to account for plate-to-plate and well-to-well variability.[24] Common normalization methods include:

  • Control-Based Normalization: Data is normalized to the mean of the positive and negative controls on each plate.

  • Percent Inhibition/Activation: This is calculated relative to the controls.

Systematic errors, such as edge effects, can also be identified and corrected using statistical methods.[22]

B. Hit Selection Criteria

Hits are typically identified as compounds that produce a signal that exceeds a certain threshold, often defined as a specific number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[24]

IV. Hit Validation and Confirmation: From Hit to Lead

The initial hits from a primary screen are not guaranteed to be true positives. A rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[23][25]

Hit_to_Lead_Process Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-testing from original stock) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: The hit validation and lead optimization cascade.

A. Hit Confirmation and Dose-Response Analysis
  • Re-testing: Hits are re-tested from the original stock solution to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50).[23]

B. Secondary and Orthogonal Assays

To further validate hits and eliminate artifacts, it is crucial to test them in a different assay format (orthogonal assay) or a more physiologically relevant secondary assay.[25] This helps to confirm that the observed activity is target-specific.

C. Structure-Activity Relationship (SAR) Analysis

For promising hit series, initial SAR studies are conducted by testing structurally related analogs.[13][25] This helps to identify the key chemical features responsible for the compound's activity and provides a foundation for lead optimization.[26][27]

V. Protocols

Protocol 1: General Protocol for a Cell-Based GPCR Screening Assay (Calcium Flux)

This protocol describes a general method for screening a piperidine library against a Gq-coupled G-protein coupled receptor (GPCR) using a calcium flux assay.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange inhibitor, to prevent dye leakage).

  • 384-well black, clear-bottom assay plates.

  • Piperidine compound library in DMSO.

  • Positive control (a known agonist for the target GPCR).

  • Negative control (DMSO).

Procedure:

  • Cell Plating: a. Culture the HEK293 cells expressing the target GPCR to ~80-90% confluency. b. Harvest the cells and resuspend them in culture medium at the desired density. c. Dispense the cell suspension into 384-well assay plates and incubate overnight to allow for cell attachment.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. b. Aspirate the culture medium from the cell plates and add the loading buffer. c. Incubate the plates at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition: a. Using an automated liquid handler, add the piperidine compounds, positive control, and negative control to the assay plates.

  • Signal Detection: a. Immediately place the assay plates into a fluorescence plate reader (e.g., FLIPR or FlexStation). b. Measure the fluorescence intensity before and after compound addition to detect changes in intracellular calcium levels.

  • Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data to the positive and negative controls. c. Identify hits based on a pre-defined activity threshold.

Protocol 2: Hit Confirmation and Dose-Response Analysis

Materials:

  • Confirmed hits from the primary screen.

  • The same assay system used in the primary screen.

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of each hit compound in DMSO. b. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Assay Performance: a. Perform the assay as described in Protocol 1, but with the serially diluted compounds.

  • Data Analysis: a. Plot the response versus the log of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Compound ID Primary Screen (% Activation) Confirmed Activity EC50 (nM)
P-00185%Yes120
P-00215%No-
P-00392%Yes50
P-0045%No-

Table 2: Example Data for Hit Confirmation and Dose-Response Analysis.

VI. Conclusion

High-throughput screening of piperidine-based compound libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of these endeavors hinges on the careful development and validation of robust assays, the use of automation to ensure efficiency and reproducibility, and a rigorous data analysis and hit validation cascade. By adhering to the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and unlock the therapeutic potential of the versatile piperidine scaffold.

VII. References

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from

  • High-throughput screening - Wikipedia. (n.d.). Retrieved from

  • BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols. Retrieved from

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from

  • Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (2019, May 9). Retrieved from

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Retrieved from

  • Piperidine-based drug discovery - ResearchGate. (n.d.). Retrieved from

  • The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 28). Retrieved from

  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011, February 16). Retrieved from

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2025, August 6). Retrieved from

  • An Overview of High Throughput Screening | The Scientist. (2024, January 2). Retrieved from

  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from

  • Assay development and high-throughput screening for small molecule inh | DDDT - Dove Medical Press. (2017, September 19). Retrieved from

  • In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC. (n.d.). Retrieved from

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from

  • High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). Retrieved from

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved from

  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - NIH. (n.d.). Retrieved from

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (2016, June 21). Retrieved from

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved from

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate. (2025, November 11). Retrieved from

  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13). Retrieved from

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Retrieved from

  • PubMed. (2019, April 11). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. Retrieved from

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from

  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). Retrieved from

  • BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Retrieved from

  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Retrieved from

  • Pyrrolidine bis-piperazine library screening against PC2. The... - ResearchGate. (n.d.). Retrieved from

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (n.d.). Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Retrieved from

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26). Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol. Retrieved from

  • PubMed. (n.d.). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Retrieved from

  • Asinex. (n.d.). GPCR - Research Areas - Screening Libraries. Retrieved from

  • BOC Sciences. (n.d.). HTS Compound Library. Retrieved from

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from

  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery. Retrieved from

Sources

Application Note: Strategic Evaluation of Piperidine-Based Small Molecules in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Pharmacophore in Oncology

The piperidine scaffold—a six-membered nitrogen-containing heterocycle—remains a cornerstone in medicinal chemistry, particularly in oncology.[1] Its structural versatility allows it to serve as a critical linker or binding moiety in numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor) and Ceritinib . The piperidine ring often improves physicochemical properties such as solubility and lipophilicity while facilitating hydrogen bonding within the ATP-binding pockets of kinases [1].

This Application Note provides a rigorous, self-validating experimental framework for evaluating novel piperidine analogs. We move beyond basic screening to establish a mechanistic pipeline: from high-fidelity cytotoxicity profiling (SRB Assay) to elucidating the Mode of Action (MoA) via cell cycle analysis.

Phase I: High-Fidelity Cytotoxicity Screening (The SRB Standard)

While MTT and CCK-8 assays are common, they rely on mitochondrial metabolic activity, which can be perturbed by metabolic inhibitors independent of cell death. For piperidine analogs—often designed as kinase inhibitors—metabolic flux can fluctuate. Therefore, we utilize the Sulforhodamine B (SRB) Assay , the NCI-60 standard, which directly measures cellular protein content and is independent of metabolic state [2].

Experimental Workflow (Graphviz Visualization)

SRB_Workflow Start Cell Seeding (Day 0) Drug Compound Treatment (Day 1) Start->Drug 24h Recovery Fix TCA Fixation (4°C, 1h) Drug->Fix 48-72h Incubation Stain SRB Staining (30 min) Fix->Stain Fixative Removal Wash Acetic Acid Wash (4x) Stain->Wash Remove Unbound Dye Read Solubilization & OD (510 nm) Wash->Read Tris Base (10mM)

Figure 1: Optimized NCI-compatible SRB workflow for piperidine analog screening. Note the critical TCA fixation step which preserves protein mass.

Validated Protocol: SRB Assay

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.[2][3][4]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.[4][5]

  • Solubilization: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Expert Insight: Avoid outer wells to prevent "edge effects" caused by evaporation. Fill them with PBS instead.

  • Treatment: After 24h, add piperidine analogs (0.01 – 100 µM). Ensure final DMSO concentration is <0.5%.

  • Fixation (Critical): Gently layer 50 µL of cold 50% TCA directly onto the 200 µL growth medium (Final TCA ~10%). Incubate at 4°C for 60 minutes.

    • Why: Direct TCA addition prevents cell detachment during fixation.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL SRB solution for 30 minutes at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Quantification: Solubilize bound dye with 200 µL 10 mM Tris base. Shake for 10 mins. Read Absorbance at 510 nm.

Data Interpretation[6]

Table 1: Representative Cytotoxicity Data (A549 Lung Cancer Lines)

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) ± SDSelectivity Index (SI)*
PIP-01 -H-OCH312.4 ± 1.22.1
PIP-02 -F-OCH34.2 ± 0.58.5
PIP-03 -CF3-Cl0.8 ± 0.1 >20
Crizotinib (Control)--0.5 ± 0.0825.0

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). SI > 10 indicates a promising therapeutic window.

Phase II: Mechanistic Elucidation (Cell Cycle Analysis)

Piperidine derivatives frequently act as ATP-competitive inhibitors, often arresting cells at the G1/S checkpoint (CDK inhibition) or G2/M checkpoint (Tubulin interference). We utilize Propidium Iodide (PI) flow cytometry to distinguish these states.

Protocol: PI Cell Cycle Analysis[7][8]

Reagents:

  • Fixative: 70% Ethanol (ice-cold).[2][3][6][7]

  • Staining Buffer: PBS containing 20 µg/mL Propidium Iodide + 200 µg/mL RNase A + 0.1% Triton X-100.

Methodology:

  • Harvest: Trypsinize cells to generate a single-cell suspension.

    • Expert Insight: Do not over-trypsinize; it cleaves surface proteins, but for DNA analysis, ensuring single cells is paramount to avoid "doublet" artifacts.

  • Fixation: Pellet cells (300xg, 5 min). Resuspend in 200 µL PBS. Dropwise add 800 µL ice-cold Ethanol while vortexing gently.

    • Why: Adding ethanol to cells (rather than cells to ethanol) prevents clumping.[2][6] Store at -20°C for >2 hours (overnight is best).

  • Staining: Pellet fixed cells. Wash 1x with PBS.[6] Resuspend in 500 µL Staining Buffer .

  • Incubation: 30 minutes at 37°C in the dark (allows RNase to digest RNA, preventing false PI signals).

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur).

    • Gating Strategy: Gate on FSC-A vs. FSC-H to exclude doublets.

Phase III: Target Validation (Signaling Pathways)

Many piperidine analogs target the PI3K/AKT/mTOR pathway or EGFR signaling [3]. To validate the target, we map the inhibition point downstream of the receptor.

Pathway Visualization (Graphviz)

Signaling_Pathway EGFR EGFR / RTK PI3K PI3K EGFR->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Phosphorylation (T308/S473) mTOR mTORC1 AKT->mTOR Apoptosis Cell Survival / Growth mTOR->Apoptosis Piperidine Piperidine Analog (Inhibitor) Piperidine->PI3K Block ATP Binding Piperidine->AKT Allosteric Inhibition

Figure 2: Potential intervention points of Piperidine analogs within the PI3K/AKT survival pathway.

Western Blotting Strategy

To confirm the pathway shown above, lysates from treated cells should be probed for:

  • p-AKT (Ser473): Loss of signal indicates upstream PI3K inhibition.

  • Total AKT: Loading control.

  • Cleaved PARP: Marker of execution-phase apoptosis.

References

  • Goel, P., et al. (2025). "Piperidine scaffold in medicinal chemistry: A comprehensive review of its therapeutic potential." European Journal of Medicinal Chemistry.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • Mokhtari, R.B., et al. (2017). "Combination therapy in combating cancer." Oncotarget.

  • Crowley, L.C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry." Cold Spring Harbor Protocols.

Sources

Application Note: Antimicrobial and Antifungal Screening of Piperidine Derivatives

[1]

Executive Summary

Piperidine derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to modulate diverse biological targets, including bacterial DNA gyrase and fungal ergosterol biosynthesis pathways. However, the amphiphilic nature of many synthetic piperidines presents unique challenges in solubility and bioavailability during in vitro screening.

This guide provides a standardized, field-validated workflow for the antimicrobial and antifungal assessment of piperidine derivatives. It moves beyond basic screening to include kinetic profiling and biofilm inhibition, ensuring that data generated is robust, reproducible, and compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow Overview

The following diagram outlines the critical path from compound resuspension to advanced characterization.

PiperidineScreeningWorkflowcluster_PrimaryPrimary Screening (High Throughput)cluster_SecondarySecondary Characterization (Hit Validation)cluster_AdvancedAdvanced ProfilingStartCompound Library(Piperidine Derivatives)PrepStock Preparation(DMSO Solubilization)Start->PrepMIC_BacAntibacterial MIC(Broth Microdilution)CLSI M07Prep->MIC_BacMIC_FunAntifungal MIC(RPMI 1640 Microdilution)CLSI M27/M38Prep->MIC_FunMBCMBC/MFC Determination(Bactericidal/Fungicidal)MIC_Bac->MBCHits (MIC < 16 µg/mL)MIC_Fun->MBCTimeKillTime-Kill Kinetics(Log Reduction vs. Time)MBC->TimeKillBiofilmBiofilm Inhibition(Crystal Violet Assay)MBC->BiofilmCytotoxMammalian Cytotoxicity(Selectivity Index)TimeKill->Cytotox

Figure 1: Integrated workflow for the evaluation of piperidine derivatives. Green nodes indicate primary endpoints; yellow and red nodes indicate secondary and tertiary characterization steps.

Compound Management & Preparation

Challenge: Piperidine derivatives, particularly those with N-alkyl or aryl substitutions, often exhibit poor aqueous solubility. Improper handling leads to precipitation in the assay media, causing false negatives (compound unavailable) or false positives (precipitate scattering light).

Protocol: Stock Solution Preparation
  • Solvent: Dissolve neat compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock into the assay medium such that the final DMSO concentration in the well never exceeds 1% (v/v) .

    • Note: Many bacteria are sensitive to >2% DMSO; fungi can be sensitive to >1%. Always include a "Solvent Control" (media + 1% DMSO) to ensure the solvent itself is not inhibiting growth.

Primary Screen: Antibacterial Broth Microdilution

This protocol adheres to CLSI M07 guidelines. It is superior to agar diffusion for hydrophobic piperidines, which diffuse poorly through agar.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] The cations (Ca²⁺, Mg²⁺) are critical for testing membrane-active agents, a common mechanism for amphiphilic piperidines.

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

Step-by-Step Methodology
  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate. Resuspend in saline.

    • Adjust turbidity to 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB.

  • Compound Dilution:

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of compound (at 2x highest desired concentration) to column 1.[2]

    • Perform serial 2-fold dilutions from column 1 to 10, discarding 100 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Media + DMSO). Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Volume: 200 µL/well.[2][3][4][5] Final Bacterial Density: ~5 x 10⁵ CFU/mL.[6][7]

  • Incubation:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Visual: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible turbidity .

    • Optical: Read OD₆₀₀ using a plate reader. Define MIC as ≥90% inhibition compared to Growth Control.

Primary Screen: Antifungal Susceptibility[9][10]

Piperidine derivatives often target fungal cell walls or membranes. This protocol follows CLSI M27 (Yeasts) and M38 (Filamentous Fungi).[8][9]

Key Differences from Antibacterial Assay
ParameterAntibacterial (Bacteria)Antifungal (Yeasts/Molds)
Media CAMHBRPMI 1640 (buffered with MOPS to pH 7.0)
Inoculum ~5 x 10⁵ CFU/mL0.5 - 2.5 x 10³ CFU/mL (Yeasts)
Incubation Time 16-20 Hours24-48 Hours (Candida); up to 72h (Aspergillus)
Endpoint Complete inhibition (Clear)50% Inhibition (Azoles) or Complete (Amphotericin B)
Protocol Nuances
  • Media Preparation: RPMI 1640 must be supplemented with 2% glucose to support fungal growth and buffered with MOPS (0.165 M) to maintain pH stability, which is crucial for the activity of ionizable piperidines.

  • Endpoint Scoring: For piperidine derivatives acting via membrane disruption (fungicidal), look for complete clearance (MIC-0). For those acting as metabolic inhibitors (fungistatic), an MIC-2 (50% reduction in turbidity) is the standard endpoint.

Secondary Characterization: Time-Kill Kinetics[13]

Determining if your piperidine derivative is bacteriostatic (inhibits growth) or bactericidal (kills) is vital for therapeutic positioning.[1]

Methodology
  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final concentration of ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification: Serially dilute aliquots in saline and plate onto agar. Incubate overnight and count colonies.

  • Interpretation:

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the starting inoculum.[1][7]

    • Bacteriostatic: <3 log₁₀ reduction.

Advanced Profiling: Biofilm Inhibition

Many piperidine derivatives show promise against resistant biofilms (e.g., MRSA) where traditional antibiotics fail.

Crystal Violet Assay Protocol
  • Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h to establish biofilm.

  • Treatment: Gently wash wells with PBS to remove planktonic cells.[4] Add fresh media containing the piperidine derivative at varying concentrations (e.g., 1x, 2x, 4x MIC). Incubate 24h.

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (15 min).[10]

    • Wash with water to remove excess dye.

  • Quantification: Solubilize the bound dye with 33% Acetic Acid . Transfer to a new plate and read absorbance at 590 nm .

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Insights

Based on current literature, the antimicrobial activity of piperidine derivatives is governed by specific structural motifs.

PiperidineSARCorePiperidine Core(Nitrogen Heterocycle)N_SubN-Substitution(Lipophilic Tail)Core->N_SubAlkylation/BenzylationC4_SubC4-Functionalization(Pharmacophore Linker)Core->C4_SubHybridizationMembraneMembrane Disruption(Gram+ Activity)N_Sub->MembraneLong Alkyl Chains (>C8)Increase LipophilicityTargetEnzyme Inhibition(DNA Gyrase / Efflux Pumps)C4_Sub->TargetBenzimidazole/SulfonamideHybrids

Figure 2: SAR map for piperidine derivatives. N-alkylation typically drives membrane permeabilization, while C4-substitution allows for specific target engagement (e.g., enzyme inhibition).

Key Trends:

  • N-Alkylation: Increasing the chain length (C8–C12) on the piperidine nitrogen enhances activity against Gram-positive bacteria (e.g., S. aureus) by facilitating membrane insertion. However, excessive lipophilicity can lead to mammalian cytotoxicity.

  • Hybridization: Linking the piperidine ring at the C4 position to other pharmacophores (e.g., benzimidazoles, quinolines) often results in synergistic "dual-action" mechanisms, reducing the likelihood of resistance development.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.

  • BenchChem. Application Notes and Protocols for Broth Microdilution Method.Link

  • Emery Pharma. Time-Kill Kinetics Assay Protocol and Analysis.Link

  • National Institutes of Health (NIH). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation.Link

  • ResearchGate. Structure-Activity Relationship of Piperidine Derivatives with Antimicrobial Activity.Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific heterocyclic scaffold. 4-(3-Methyl-piperidin-1-yl)-piperidine is a valuable building block in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS).[1] Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. The advice herein is grounded in established principles of organic chemistry and practical laboratory experience.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for synthesizing 4-(3-Methyl-piperidin-1-yl)-piperidine is through the reductive amination of a protected 4-piperidone with 3-methylpiperidine, followed by deprotection. This two-step process is generally reliable, but each stage has critical parameters that must be carefully controlled to ensure a high yield of the desired product.

G A N-Protected-4-piperidone C Reductive Amination A->C B 3-Methylpiperidine B->C D N-Protected-4-(3-Methyl-piperidin-1-yl)-piperidine C->D E Deprotection D->E F 4-(3-Methyl-piperidin-1-yl)-piperidine E->F

Caption: General workflow for the synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, categorized by the reaction step.

Step 1: Reductive Amination

The reductive amination is the cornerstone of this synthesis. It involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Issue 1: Low or No Product Formation

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows primarily unreacted starting materials (N-protected-4-piperidone and 3-methylpiperidine).

  • Potential Causes & Solutions:

    • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the iminium ion over the ketone starting material. If using a harsher reducing agent like sodium borohydride, premature reduction of the ketone can occur.

      • Recommendation: Switch to STAB. If STAB is being used, ensure it is fresh and has been stored under anhydrous conditions.

    • Incorrect pH: The formation of the iminium ion is pH-dependent. An acidic catalyst, such as acetic acid, is typically required to facilitate the dehydration step. However, excessively acidic conditions can protonate the amine, rendering it non-nucleophilic.

      • Recommendation: Maintain a weakly acidic pH (around 5-6). If the reaction is stalling, consider adding a small amount of glacial acetic acid.

    • Steric Hindrance: The methyl group on the 3-position of 3-methylpiperidine can introduce steric hindrance, slowing down the reaction.

      • Recommendation: Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS.

Issue 2: Formation of Side Products

  • Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis reveals unexpected masses.

  • Potential Causes & Solutions:

    • Over-alkylation: If a harsh reducing agent is used, or if the reaction conditions are not well-controlled, the newly formed secondary amine product can react with another molecule of the ketone, leading to a tertiary amine impurity.

      • Recommendation: Use a stoichiometric amount of the amine and a mild reducing agent like STAB.

    • Self-Condensation of 4-Piperidone: Under certain conditions, 4-piperidone can undergo self-condensation reactions.[2]

      • Recommendation: Ensure that the 3-methylpiperidine is added to the reaction mixture before the reducing agent. This favors the formation of the desired iminium ion.

Step 2: Deprotection

The choice of protecting group for the 4-piperidone nitrogen is crucial for a successful synthesis. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used.

Issue 3: Incomplete Deprotection

  • Symptom: The final product is contaminated with the N-protected intermediate.

  • Potential Causes & Solutions:

    • Ineffective Deprotection Conditions:

      • For Boc Group: Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is standard. If deprotection is incomplete, the reaction time may be too short, or the acid may have degraded.

      • For Cbz Group: Catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) is the method of choice.[3] Incomplete deprotection can result from an inactive catalyst or insufficient hydrogen pressure.

      • Recommendation: For Boc deprotection, use fresh TFA and extend the reaction time. For Cbz deprotection, ensure the catalyst is active and consider increasing the hydrogen pressure or using a different hydrogen source like ammonium formate.[4]

Issue 4: Product Degradation during Deprotection

  • Symptom: Low yield of the final product, with evidence of decomposition.

  • Potential Causes & Solutions:

    • Harsh Deprotection Conditions: Prolonged exposure to strong acids or high temperatures during deprotection can lead to degradation of the product.

      • Recommendation: Monitor the deprotection reaction closely and work up the reaction as soon as the starting material is consumed. For acid-labile compounds, consider milder deprotection methods.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the 4-piperidone?

The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. The Boc group is often favored due to its ease of introduction and removal under acidic conditions that are orthogonal to many other transformations. The Cbz group is an alternative that is removed under neutral conditions via hydrogenolysis.

Q2: How can I purify the final product?

Purification can often be achieved by column chromatography on silica gel. However, due to the basic nature of the product, it may streak on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can be added to the eluent. Alternatively, the product can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[3]

Q3: My yield is consistently low. What are the most critical parameters to optimize?

For the reductive amination step, the most critical parameters are the choice of reducing agent, the reaction pH, and the stoichiometry of the reactants. For the deprotection step, the key is to ensure complete removal of the protecting group without causing product degradation. A systematic optimization of these parameters is recommended.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the iminium ion.
pH (Reductive Amination) Weakly acidic (5-6)Facilitates iminium ion formation without deactivating the amine.
Protecting Group Boc or CbzOffers reliable protection and well-established deprotection protocols.
Purification Column chromatography with a basic modifier or recrystallization of the HCl saltImproves separation and yields a pure product.

IV. Experimental Protocols

Protocol 1: Reductive Amination
  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added 3-methylpiperidine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Boc Deprotection
  • The N-Boc-protected intermediate is dissolved in dichloromethane.

  • Trifluoroacetic acid (5-10 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.

G A Dissolve N-Boc-4-piperidone and 3-methylpiperidine in DCE B Add Acetic Acid A->B C Stir for 1h B->C D Add STAB C->D E Stir for 12-24h D->E F Quench with NaHCO3 E->F G Work-up and Purify F->G

Caption: Workflow for the reductive amination protocol.

V. References

Sources

Technical Support Center: Purification of 4-(3-Methyl-piperidin-1-yl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(3-Methyl-piperidin-1-yl)-piperidine. Drawing upon established principles of organic chemistry and practical laboratory experience, this document offers troubleshooting strategies and detailed protocols to achieve high purity of this valuable synthetic building block.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(3-Methyl-piperidin-1-yl)-piperidine?

A1: The impurity profile of your compound will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials such as 3-methylpiperidine and 4-piperidone, residual catalysts, and by-products from side reactions. Given that piperidines can undergo oxidation when exposed to air and light, you may also observe colored impurities, often presenting as a yellow or brown hue in your sample.[2]

Q2: My NMR spectrum suggests the presence of two closely related compounds. What could they be?

A2: The presence of a methyl group at the 3-position of the piperidine ring in 4-(3-Methyl-piperidin-1-yl)-piperidine results in the formation of cis and trans diastereomers. It is highly probable that your synthesis has produced a mixture of these isomers. The ratio of these diastereomers can be influenced by the reaction conditions. Their separation can be a primary purification challenge.[3][4]

Q3: My purified compound is a liquid at room temperature, but some literature suggests it can be a solid. Why is this?

A3: While the free base of 4-(3-Methyl-piperidin-1-yl)-piperidine may be a liquid or a low-melting solid, it is common practice to convert it into a salt, such as a hydrochloride salt, for easier handling, improved stability, and to facilitate purification by crystallization. These salts typically have higher and sharper melting points.[5]

Q4: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I prevent it?

A4: The basic nature of the piperidine nitrogens in your compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing and potentially poor recovery. To mitigate this, it is recommended to neutralize these acidic sites. This can be achieved by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system.

Q5: How should I store purified 4-(3-Methyl-piperidin-1-yl)-piperidine?

A5: To prevent degradation, particularly oxidation, 4-(3-Methyl-piperidin-1-yl)-piperidine should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). If it is a solid salt, storage in a desiccator is also advisable to prevent moisture absorption.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 4-(3-Methyl-piperidin-1-yl)-piperidine.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction- Presence of significant side products- Inefficient extraction- Monitor the reaction to completion using TLC or LC-MS.- Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation.- Perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. Basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.
Inability to Separate Diastereomers - Cis and trans isomers have very similar polarities.- Chromatography: Attempt separation using a high-performance flash chromatography system with a high-resolution column. You may need to screen various eluent systems. A gradient elution from a non-polar to a more polar solvent system can be effective.- Fractional Crystallization: Convert the mixture of diastereomers to a salt (e.g., hydrochloride or tartrate). The different solubilities of the diastereomeric salts may allow for their separation by fractional crystallization from a suitable solvent system (e.g., ethanol/ether).[6][7]
Product Discoloration (Yellow/Brown) - Oxidation of the piperidine nitrogen atoms.- If the discoloration is minor, it may not affect subsequent reactions. However, for high-purity requirements, repurification is necessary.- Pass a solution of the compound through a short plug of activated carbon to remove colored impurities.- Recrystallization can also be effective in removing colored impurities.
Compound is an Oil and Difficult to Handle - The free base may be a liquid or low-melting solid.- Convert the free base to a solid salt (e.g., hydrochloride) by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate can be collected by filtration.[5]
Formation of an Azeotrope with Water - Piperidines are known to form azeotropes with water, making it difficult to remove residual water.- Azeotropic Distillation: If your compound is thermally stable, you can perform an azeotropic distillation with a solvent that forms a lower-boiling azeotrope with water, such as toluene.- Drying Agents: For smaller scales, dry the organic solution of your compound over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration and solvent evaporation. For more rigorous drying, drying over potassium hydroxide (KOH) pellets can be effective for basic compounds.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 4-(3-Methyl-piperidin-1-yl)-piperidine using flash column chromatography.

  • Preparation of the Eluent:

    • Based on TLC analysis, select a suitable eluent system. A common starting point for amines is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • To prevent tailing, add a basic modifier to the eluent. A typical addition is 0.5-1% triethylamine (TEA) or a solution of 1-2% ammonia in methanol.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column using the chosen eluent system (containing the basic modifier). Ensure the column is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude 4-(3-Methyl-piperidin-1-yl)-piperidine in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 95:5 DCM:MeOH), can be effective for separating impurities and potentially the diastereomers.

    • Collect fractions and monitor their composition by TLC or LC-MS.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • To remove the triethylamine, the residue can be co-evaporated with a suitable solvent like DCM or placed under high vacuum.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

This protocol describes the formation and recrystallization of the hydrochloride salt of 4-(3-Methyl-piperidin-1-yl)-piperidine.

  • Salt Formation:

    • Dissolve the purified free base (obtained from chromatography or extraction) in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or a mixture of DCM and hexane.

    • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

    • Alternatively, bubble dry HCl gas through the solution.

    • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Select a suitable solvent or solvent system for recrystallization. Ethanol, isopropanol, or mixtures like ethanol/ether are often good choices for piperidine salts.[8][9]

    • Dissolve the crude salt in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualization of Workflows

Purification Workflow

Purification_Workflow Crude Crude 4-(3-Methyl-piperidin-1-yl)-piperidine Extraction Acid-Base Extraction Crude->Extraction Chromatography Flash Column Chromatography (with basic modifier) Extraction->Chromatography Salt_Formation Hydrochloride Salt Formation Chromatography->Salt_Formation If solid is desired Pure_Free_Base Pure Free Base Chromatography->Pure_Free_Base If liquid is acceptable Crystallization Recrystallization Salt_Formation->Crystallization Pure_Salt Pure Hydrochloride Salt Crystallization->Pure_Salt

Caption: A typical purification workflow for 4-(3-Methyl-piperidin-1-yl)-piperidine.

Troubleshooting Logic

Troubleshooting_Logic action action start Purity Issue Identified is_isomer Diastereomers Present? start->is_isomer is_colored Sample Discolored? is_isomer->is_colored No action_chrom Optimize Chromatography or attempt Fractional Crystallization is_isomer->action_chrom Yes is_oily Product is an Oil? is_colored->is_oily No action_carbon Treat with Activated Carbon or Recrystallize is_colored->action_carbon Yes action_salt Convert to Hydrochloride Salt is_oily->action_salt Yes action_reevaluate Re-evaluate Synthesis and Work-up is_oily->action_reevaluate No

Caption: A decision tree for troubleshooting common purification problems.

References

  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. Available at: [Link]

  • Jackson, R. F. W., et al. (2009). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. Available at: [Link]

  • Walbaum, A., et al. (2017). Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 864–866. Available at: [Link]

  • Cawse, J. N., et al. (1975). Separation and purification of cis and trans isomers. U.S. Patent 3,880,925.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Khan, K. M., et al. (2019). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 24(22), 4168. Available at: [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). IUCr. Available at: [Link]

  • Di Micco, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4983. Available at: [Link]

  • Zhu, J., et al. (2005). Method for preparing 4-piperidyl piperidine. Chinese Patent CN1583742A.
  • Black, M. A. (1958). Separation of cis and trans isomers. U.S. Patent 2,850,549.
  • 4-(3-Methyl-piperidin-1-yl)-piperidine. (n.d.). MySkinRecipes. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Jayanthi, E., et al. (2018). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. Available at: [Link]

  • O'Brien, P., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC. Available at: [Link]

  • Kelling, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5198. Available at: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024). ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Available at: [Link]

  • Kumar, A., et al. (2005). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Chinese Patent CN1636979A.
  • Li, H., et al. (2017). The HPLC analytical approach of 3-amino piperidine. Chinese Patent CN104034814B.
  • PIPERIDINE. (n.d.). Ataman Kimya. Available at: [Link]

  • Wang, X., et al. (2021). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(12), 4984–4997. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic motif. Piperidine and its derivatives are cornerstone structural units in a vast number of pharmaceuticals and agrochemicals.[1] The successful and efficient synthesis of these compounds is therefore of paramount importance.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of piperidine derivatives, categorized by the synthetic method.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is the most direct and atom-economical route to piperidine synthesis.[2] However, it is not without its challenges, often requiring elevated temperatures and pressures.[2][3]

Issue 1: Low or No Conversion of Pyridine Starting Material

  • Question: My catalytic hydrogenation of a substituted pyridine is showing low to no conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?

  • Answer: This is a frequent issue, often stemming from catalyst poisoning or suboptimal reaction conditions.[2] The Lewis basic nitrogen atom in both pyridine and piperidine can inhibit the catalyst's activity.[2]

    Potential Causes & Solutions:

    Potential Cause Explanation & Recommended Solution Supporting Evidence
    Catalyst Poisoning The nitrogen lone pair in pyridine and piperidine can strongly coordinate to the metal center of the catalyst, deactivating it.The Lewis basic nitrogen can act as a catalyst poison.[2]
    Solution: Add an acidic co-solvent like glacial acetic acid.[4] The acid protonates the pyridine nitrogen, reducing its coordinating ability and facilitating the reduction.[2]The use of glacial acetic acid as a protic solvent enhances catalytic activity.[4]
    Insufficient Pressure/Temperature The aromaticity of the pyridine ring makes it stable and requires significant energy to reduce.Hydrogenation of pyridine rings often requires elevated temperature and pressure.[3]
    Solution: Systematically increase the hydrogen pressure (e.g., from 50 to 70 bar) and/or temperature (e.g., from room temperature to 40-80°C).[4][5] Monitor for byproduct formation at higher temperatures.Insufficient pressure can lead to a significant drop in conversion.[3]
    Incorrect Catalyst Choice Different catalysts exhibit varying activities and selectivities for pyridine reduction.Platinum group metals are highly effective.[2] Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are commonly used.[2][4]
    Solution: Screen different catalysts. For general hydrogenations, Rh/C can be very effective under mild conditions.[6] PtO₂ in acetic acid is a robust system for a wide range of substituted pyridines.[4]A commercially available rhodium oxide was found to be a highly active catalyst for a wide variety of unprotected pyridines under mild conditions.[6]

    Workflow for Troubleshooting Low Conversion in Pyridine Hydrogenation

    start Low Conversion Observed check_acid Is an acidic additive present? start->check_acid add_acid Add glacial acetic acid (co-solvent) check_acid->add_acid No check_pressure Review H₂ Pressure & Temperature check_acid->check_pressure Yes add_acid->check_pressure increase_params Increase Pressure (e.g., 50-70 bar) Increase Temperature (e.g., 40-80°C) check_pressure->increase_params Sub-optimal check_catalyst Evaluate Catalyst Choice check_pressure->check_catalyst Optimal increase_params->check_catalyst screen_catalysts Screen alternative catalysts (e.g., Rh/C, different PtO₂ loading) check_catalyst->screen_catalysts Potentially Ineffective success Improved Conversion check_catalyst->success Effective screen_catalysts->success

    Caption: Troubleshooting workflow for pyridine hydrogenation.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be applied intramolecularly to synthesize piperidines.[7]

Issue 2: Low Yield in Reductive Amination to Form a Piperidine Ring

  • Question: I am attempting an intramolecular reductive amination to form a piperidine derivative, but the yield is poor. What are the common pitfalls?

  • Answer: Low yields in reductive amination often point to issues with the formation of the initial imine or iminium ion intermediate, or with the subsequent reduction step.[8]

    Potential Causes & Solutions:

    Potential Cause Explanation & Recommended Solution Supporting Evidence
    Slow Imine/Iminium Formation The initial condensation between the amine and carbonyl group can be slow, especially with weakly nucleophilic amines or sterically hindered ketones.[8]Iminium/enamine formation can be prohibitively slow.[8]
    Solution 1: Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.
    Solution 2: Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl group.The Ti(OiPr)₄/NaBH₃CN method is an alternative to standard conditions.[8]
    Incorrect Reducing Agent The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl before imine formation but strong enough to reduce the imine/iminium ion.
    Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the imine/iminium ion and tolerant of mildly acidic conditions.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.STAB is a common reagent for reductive amination.[9]
    pH of the Reaction The reaction pH is crucial. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.
    Solution: The optimal pH is typically between 4 and 6. Acetic acid is often used as a catalyst.The AcOH/NaB(OAc)₃ method is a standard procedure.[8]
N-Alkylation of Piperidines

Issue 3: Formation of Quaternary Ammonium Salt Byproduct

  • Question: My N-alkylation of a piperidine is producing a significant amount of the dialkylated quaternary ammonium salt. How can I favor mono-alkylation?

  • Answer: Over-alkylation is a common side reaction when the newly formed tertiary amine is more nucleophilic than the starting secondary amine, or when the reaction conditions are not carefully controlled.[10]

    Potential Causes & Solutions:

    Potential Cause Explanation & Recommended Solution Supporting Evidence
    Excess Alkylating Agent Using a stoichiometric excess of the alkyl halide increases the probability of a second alkylation event.Quaternary substitution occurs with excess alkyl halide.[10]
    Solution: Use the piperidine as the limiting reagent or add the alkyl halide slowly to the reaction mixture to maintain a low concentration.[10] A syringe pump is recommended for slow addition.[10]Adding the halide slowly ensures that the piperidine is in excess.[10]
    Reaction Conditions The presence of a base to scavenge the acid formed during the reaction can sometimes accelerate the second alkylation.Without a base, monoalkylation will predominate as the reaction slows due to salt accumulation.[10]
    Solution: Perform the reaction without a base. The reaction will form the hydrohalide salt of the mono-alkylated product, which is less nucleophilic and less likely to react further. A subsequent basic workup will liberate the free amine.[10]
    Solvent Choice Polar aprotic solvents can accelerate SN2 reactions, including both the desired first alkylation and the undesired second one.Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[11]
    Solution: While these solvents are often necessary, controlling stoichiometry and addition rate is the primary means of preventing over-alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify a piperidine derivative that shows peak tailing on silica gel chromatography? A1: Peak tailing is common for basic compounds like piperidines on acidic silica gel.[12] To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic silanol groups on the silica surface and improve peak shape.

Q2: My piperidine compound has turned yellow or brown upon storage. Is it still usable? A2: The discoloration is likely due to oxidation from exposure to air and light.[11] For sensitive reactions, it is highly recommended to purify the piperidine before use, typically by distillation.[13] For less sensitive applications, such as for use as a base in Fmoc deprotection in peptide synthesis, it may still be usable.

Q3: How can I separate my piperidine product from unreacted pyridine starting material? A3: This can be challenging due to the formation of an azeotrope, a mixture with a constant boiling point.[11][14]

  • Acid-Base Extraction: Utilize the difference in basicity. Piperidine is a stronger base than pyridine. Washing an ethereal solution of the mixture with dilute HCl will preferentially protonate and extract the piperidine into the aqueous layer.[12] The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[12]

  • Purification via Salt Formation: Piperidine reacts selectively with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[12] The salt can be filtered off and the free piperidine regenerated.[12][14]

Q4: What are the key safety precautions when working with piperidine? A4: Piperidine is a flammable, corrosive, and toxic liquid. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q5: What are some common synthetic routes to prepare substituted piperidones, which are useful intermediates? A5: 4-Piperidones are often synthesized via a Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an alkyl acrylate.[15] 3-Piperidones can be prepared through routes such as the alkylation of 3-hydroxypyridine followed by reduction.[15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the hydrogenation of a pyridine derivative using Platinum(IV) oxide (Adams' catalyst).[4][16]

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (typically 1-5 mol%).

  • Reaction Execution: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-70 bar).[4]

  • Stirring: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 40°C) for the required time (typically 4-24 hours).[16]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Workup: Once complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a suitable solvent (e.g., methanol or ethyl acetate).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be worked up by basifying with a strong base (e.g., NaOH) and extracting the product into an organic solvent.

  • Purification: The crude product can be purified by distillation or column chromatography as needed.[16]

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[14]

  • Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable solvent like diethyl ether or toluene.

  • CO₂ Addition: Bubble carbon dioxide gas through the solution. Alternatively, add crushed dry ice in small portions. A white precipitate of piperidine carbonate will form.

  • Precipitation: Continue CO₂ addition until no further precipitation is observed. Cool the mixture in an ice bath to maximize crystal formation.

  • Filtration: Collect the solid piperidine carbonate by vacuum filtration and wash the solid with cold solvent.

  • Liberation of Free Piperidine: Suspend the filtered salt in water. Add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic, to liberate the free piperidine.[14]

  • Extraction and Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract over solid KOH, filter, and distill to obtain pure piperidine.[14]

Visualizing Reaction Pathways

cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination (Intramolecular) Pyridine Pyridine Derivative Piperidine Piperidine Derivative Pyridine->Piperidine + 3 H₂ [Catalyst, e.g., PtO₂] Pressure, Temp. AminoKetone Amino-Ketone/Aldehyde Imine Cyclic Imine/Iminium Ion AminoKetone->Imine - H₂O [Acid catalyst] Piperidine2 Piperidine Derivative Imine->Piperidine2 + [H] [Reducing Agent, e.g., STAB]

Caption: Common synthetic routes to piperidines.

References

  • Benchchem.
  • Benchchem.
  • DTIC. Piperidine Synthesis.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Main routes to the piperidine cycle synthesis. [Link]

  • Benchchem. Challenges in the scale-up of 5-Butyl-2-methylpiperidine production.
  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Benchchem.
  • Reddit. Challenging reductive amination. [Link]

  • Reddit. Reductive amination of piperazine. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Benchchem. common challenges in working with piperidine-based compounds.
  • Ataman Kimya. PIPERIDINE. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

Sources

Technical Support Center: Recrystallization of High-Purity Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket Context: Optimization of API intermediates; removal of stubborn impurities.

Introduction

Welcome to the technical support hub. If you are working with piperidine scaffolds—ubiquitous in pharmaceuticals like fentanyl analogues, paroxetine, or methylphenidate derivatives—you know the challenge: piperidine salts are notoriously prone to "oiling out" and hygroscopicity.

This guide moves beyond basic textbook instructions. It addresses the specific physicochemical behavior of secondary amine salts, focusing on thermodynamic control to achieve ICH Q3A-compliant purity (>99.5%).

Module 1: Solvent System Selection

User Query: "Standard ethanol recrystallization isn't working. My yield is low, or the salt crashes out instantly. What solvent system should I use?"

Technical Insight

Piperidine salts (HCl, HBr, Acetate) possess a "hard" ionic head and a lipophilic hydrocarbon tail. A single-solvent system often fails because the temperature coefficient of solubility is too steep. You need a binary solvent system that balances ionic solvation with lipophilic exclusion.

Recommended Solvent Systems
Salt TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism
Piperidine HCl Ethanol (Abs.) Diethyl Ether 1:3 to 1:5Ethanol solvates the ions; Ether reduces dielectric constant, forcing lattice formation.
Piperidine HCl Isopropanol (IPA) Hexane/Heptane 1:2Higher boiling point of IPA allows better dissolution of hydrophobic impurities.
Tartrate/Picrate Methanol Ethyl Acetate 1:4Gentle polarity gradient; prevents oiling out in larger organic salts.
Carboxylates Acetonitrile Toluene 1:1Acetonitrile aligns with the dipole of zwitterionic species.
The "Golden Rule" Protocol

Do not pour anti-solvent.

  • Dissolve salt in minimum boiling Primary Solvent.

  • Remove from heat.[1]

  • Add Anti-Solvent dropwise only until permanent turbidity (cloudiness) persists.

  • Add one drop of Primary Solvent to clear the turbidity.

  • Insulate the flask and let cool to RT undisturbed.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "My solution turned into a milky emulsion or a sticky gum at the bottom of the flask. No crystals formed."

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the salt's melting point in the solvent mixture is lower than the temperature at which saturation occurs. You are entering the "oiling out" zone before the "nucleation" zone.

Visual Troubleshooting Workflow

OilingOutRescue Start Issue: Product Oiled Out Reheat 1. Reheat to Reflux (Redissolve Oil) Start->Reheat CheckConc Is solution too conc? Reheat->CheckConc Dilute Add 10-20% more Primary Solvent CheckConc->Dilute Yes Seed Add Seed Crystal at T = (Mp - 10°C) CheckConc->Seed No Dilute->Seed Cool Slow Cooling (1°C/min) Seed->Cool Result Crystalline Solid Cool->Result

Figure 1: Decision tree for rescuing a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Corrective Protocol: The "Seeding" Technique

If oiling out persists, you must bypass the metastable zone:

  • Re-dissolve the oil by heating.[3]

  • Allow the solution to cool slightly (but remain clear).[1]

  • Seeding: Add a tiny crystal of pure product (or scratch the glass) before the oil appears. This provides a template for the lattice, energetically favoring crystal growth over amorphous oil formation.

Module 3: Impurity Removal (Color & Hygroscopicity)

User Query: "My crystals are yellow/brown, or they turn into a goo immediately upon filtration."

Issue A: The "Yellow" Impurity (Oxidation)

Piperidines are secondary amines and are susceptible to oxidation (forming N-oxides) or trace metal chelation, which imparts color.[4]

The Solution: Carbon Polish & Inert Atmosphere

  • Step 1: Dissolve crude salt in hot ethanol.

  • Step 2: Add Activated Carbon (1-3% w/w). Warning: Do not add to boiling solvent; it will erupt. Cool slightly first.

  • Step 3: Stir for 15 mins, then filter through Celite while hot.

  • Step 4: Proceed with recrystallization under Nitrogen (

    
    )  atmosphere if the free base is electron-rich.
    
Issue B: Hygroscopic "Goo" (Moisture)

Piperidine HCl is extremely hygroscopic. Atmospheric moisture will dissolve the crystal lattice surface, creating a sticky mess.

The Solution: The "Schlenk" Filtration or Rubber Dam

  • Standard Lab: Use a Rubber Dam (a piece of latex stretched over the Buchner funnel) immediately after the solvent passes through. This prevents moist air from being pulled through the cake.

  • High Purity: Use a Schlenk frit to filter under positive nitrogen pressure, avoiding air contact entirely.

  • Drying: Dry in a vacuum pistol over

    
     (Phosphorus Pentoxide) at 60°C.
    

Module 4: Process Validation (Self-Check)

How do you know your process worked? Do not rely solely on NMR (which often misses inorganic salts).

MetricAcceptance CriteriaMethod
Melting Point Sharp range (< 2°C variance)Capillary method (slow ramp)
Appearance White, crystalline needles/platesVisual inspection
Solubility Clear solution in water (no turbidity)10% w/v aqueous solution
HPLC Purity > 99.5% (Area under curve)Gradient elution (C18 column)

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[5][6] International Council for Harmonisation.[7] [Link]

  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[8] Longman Scientific & Technical.[8] (See Section on Recrystallization of Amine Salts). [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies.[2][9][Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. [Link]

Sources

Technical Support Center: Managing Hygroscopic Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Handling Division Subject: Troubleshooting moisture contamination in piperidine workflows

Executive Summary

Piperidine (


) is a cyclic secondary amine with aggressive hygroscopic properties.[1] It forms a positive azeotrope with water (bp 92.8°C, ~35% water), rendering simple fractional distillation ineffective for drying. Moisture contamination leads to stoichiometric errors in peptide coupling, catalyst poisoning in organometallic synthesis, and "clumping" of solid derivatives.

This guide provides an autonomous, self-validating system for diagnosing, restoring, and maintaining anhydrous piperidine.

Module 1: Diagnostics & Initial Assessment

Q: My piperidine stored at 4°C has turned into a slush/solid. Is it hydrated? A: Not necessarily. This is a common false positive.

  • The Science: Pure piperidine has a melting point of -9°C to -11°C . Standard laboratory fridges often have cold spots or are set low enough to induce partial crystallization.

  • The Test: Allow the bottle to warm to room temperature (20°C) inside a desiccator.

    • If it melts completely into a clear liquid: It was likely just frozen.

    • If solids persist or the liquid remains cloudy: You have significant water contamination (hydrate formation) or carbonate salts (from

      
       absorption).
      

Q: How do I quantify the water content? Standard Karl Fischer (KF) isn't working. A: Standard KF fails because piperidine is a strong base. It shifts the pH of the KF reagent >8, causing a non-stoichiometric side reaction (the Bunsen reaction equilibrium shifts, and iodine is consumed by the amine itself or causes a "vanishing endpoint").[2]

Protocol: Buffered Karl Fischer Titration To validate water content, you must neutralize the amine in the titration cell.

  • Reagent Choice: Use a one-component volumetric KF reagent.

  • Buffer: Add Benzoic Acid or Salicylic Acid to the methanol solvent in the titration vessel before adding the sample.

    • Ratio: Add enough acid to ensure the solution remains acidic/neutral upon piperidine addition (typically 1g acid per 10mL solvent).

  • Execution:

    • Pre-titrate the solvent+acid mix to dryness.[2]

    • Inject weighed piperidine sample (via syringe).

    • Note: If using coulometric KF, ensure the anode solution is specifically formulated for amines (often contains a buffer).

Module 2: Restoration (Drying & Purification)[3]

Q: I have "wet" piperidine (>1000 ppm water). How do I make it anhydrous? A: You cannot simply distill it due to the azeotrope. You must use a chemical drying agent followed by distillation under inert atmosphere.

The "Double-Dry" Workflow

  • Step 1: Bulk Water Removal (KOH) [3]

    • Potassium Hydroxide (KOH) is the preferred desiccant because it is basic. Acidic drying agents (Silica,

      
      ) will react with piperidine to form salts.
      
  • Step 2: Rigorous Drying (CaH₂)

    • Calcium Hydride (

      
      ) reacts irreversibly with trace water to release 
      
      
      
      gas.

Experimental Protocol: Distillation from CaH₂

  • Safety Critical: Do NOT use

    
     if the piperidine is visibly wet (phase separation). Use KOH first.[1] 
    
    
    
    + excess water = violent hydrogen evolution.
  • Pre-treatment: Stir crude piperidine over KOH pellets (50g/L) for 12 hours. Decant the supernatant.

  • Setup: Assemble a flame-dried distillation apparatus with a Claisen adapter and a nitrogen/argon bleed.

  • Charge: Transfer pre-dried piperidine to the boiling flask. Add powdered

    
     (5% w/v).
    
  • Reflux: Reflux gently for 2-3 hours. Observation: Hydrogen bubbles should evolve steadily then cease.

  • Collection: Distill at atmospheric pressure.

    • Discard: First 5-10% (forerun).

    • Collect: Fraction boiling at 106°C .

  • Storage: Store immediately over 4Å Molecular Sieves (activated) under Argon.

PiperidinePurification Start Crude Piperidine (Suspected Wet) VisualCheck Visual Inspection (Cloudy/Phase Sep?) Start->VisualCheck KOH_Dry Pre-Dry: Stir over KOH Pellets (12 Hours) VisualCheck->KOH_Dry Yes (Wet) CaH2_Reflux Reflux over CaH2 (2-3 Hours) VisualCheck->CaH2_Reflux No (Trace water only) Decant Decant Supernatant KOH_Dry->Decant Decant->CaH2_Reflux Distill Fractional Distillation (Collect at 106°C) CaH2_Reflux->Distill H2 evolution stops Store Store: Amber Bottle 4Å Sieves + Argon Distill->Store

Figure 1: Decision logic and workflow for purifying hygroscopic piperidine. Note the specific bypass of KOH if water content is already low.

Module 3: Handling & Stoichiometry

Q: How do I handle piperidine for quantitative transfer without it absorbing water? A: Avoid weighing boats. The high surface area allows rapid moisture uptake. Use the Volumetric Density Correction Method .

Protocol: Syringe Transfer with Density Correction Piperidine expands significantly with temperature. Using a fixed density (0.862) at all temperatures will introduce mass errors.

Reference Table: Piperidine Density vs. Temperature

Temperature (°C)Density (

) (g/mL)
Correction Factor (vs 20°C)
150.867+0.58%
20 0.862 0.00%
250.857-0.58%
300.852-1.16%

Formula:



Q: Why is my Fmoc-deprotection failing despite using "dry" piperidine? A: In Solid Phase Peptide Synthesis (SPPS), "dry" piperidine is rarely the issue; old piperidine is.

  • The Cause: Piperidine absorbs atmospheric

    
     to form piperidinium carbonate (a white solid often seen on the threads of the bottle).
    
  • The Impact: This lowers the effective concentration of the free base, slowing down the Fmoc removal kinetics.

  • The Fix: If you see white crust on the bottle cap, filter the solution or distill fresh. Do not simply shake the bottle.

Module 4: Storage & Prevention

Q: Can I store piperidine in plastic? A: Short term: Yes. Long term: No. Piperidine can leach plasticizers from certain polymers and permeate through LDPE.

  • Standard: Glass (borosilicate) or Stainless Steel.

  • Cap System: Use a Sure/Seal™ style cap or a Teflon-lined septum cap. Never leave the bottle open.

Q: How do I prevent the "stuck cap" syndrome? A: The "glue" is piperidinium carbonate (formed from reaction with air).

  • Prevention: Wipe the threads with a dry Kimwipe after every use. Wrap the cap junction with Parafilm and electrical tape (Parafilm is permeable to moisture over time; tape adds a mechanical barrier).

StorageLifeCycle Purchase Purchase (Anhydrous) Open First Open (Argon Flush) Purchase->Open Use Syringe Withdrawal Open->Use Seal Reseal (Parafilm) Use->Seal Seal->Use  Valid Loop   Degrade CO2/H2O Ingress Seal->Degrade  Poor Seal   Degrade->Use  Contamination  

Figure 2: The cycle of storage integrity. The "Poor Seal" pathway leads to carbonate formation (crusting) and hydration.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for KOH/CaH2 drying of amines).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine. (Physical properties and hazards).

  • Mettler Toledo. (n.d.). Karl Fischer Titration of Amines. Application Note M305. (Explains the buffering requirement for basic amines).

  • PubChem. (2024). Piperidine Compound Summary. National Library of Medicine. (Azeotrope and Density Data).

Sources

Technical Support Center: Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: PIP-SYN-4X

Introduction: The Pharmacophore Challenge

You are likely accessing this guide because your LC-MS traces are showing unexplained peaks or your NMR integration is off. 4-substituted piperidines are the backbone of diverse pharmacophores (e.g., fentanyl analogs, antihistamines like loratadine, and neuroleptics like haloperidol).

The synthesis of these motifs generally follows two distinct pathways, each with unique failure modes:

  • Nucleophilic Addition: Organometallic addition to 4-piperidones.

  • Reductive Functionalization: Partial or total reduction of 4-substituted pyridines.

This guide addresses the specific side reactions inherent to these pathways, offering mechanistic root cause analysis and remediation protocols.

Module 1: Nucleophilic Addition to 4-Piperidones

Primary Workflow: Addition of Grignard (RMgX) or Organolithium (RLi) reagents to N-protected-4-piperidones to generate tertiary alcohols.

The Failure Mode: The Enolization vs. Addition Competition

The carbonyl carbon at C4 is electrophilic, but the


-protons (C3/C5) are acidic. Basic organometallics often act as bases rather than nucleophiles, leading to enolization. Upon aqueous workup, the enolate reprotonates to reform the starting material (SM), leading to "mysterious" low yields with no apparent byproducts.
Visualizing the Reaction Manifold

Grignard_Piperidone_Pathways Start N-Protected 4-Piperidone Reagent R-MgX / R-Li (Nucleophile & Base) Start->Reagent Alkoxide Tetrahedral Alkoxide Reagent->Alkoxide Nucleophilic Attack (Kinetic Control) Enolate Magnesium Enolate Reagent->Enolate Deprotonation (Thermodynamic/Steric) Product 4-Substituted Piperidin-4-ol Alkoxide->Product Neutral Workup Dehydrated Tetrahydropyridine (Elimination Impurity) Alkoxide->Dehydrated Acidic Workup (-H2O) RecoveredSM Recovered Starting Material Enolate->RecoveredSM Aqueous Quench

Caption: Figure 1.[1][2][3][4] Competition between nucleophilic addition (desired) and enolization/elimination (side reactions) in 4-piperidone functionalization.

Troubleshooting Guide: Grignard Addition
SymptomRoot CauseRemediation Protocol
High recovery of Starting Material Enolization: The Grignard reagent acted as a base, deprotonating C3/C5.Protocol A (Cerium Chloride): Pre-mix anhydrous CeCl₃ (1.5 eq) with the ketone at -78°C for 1h before adding RMgX. This increases carbonyl electrophilicity and suppresses basicity [1].
Impurity: Tetrahydropyridine (Alkene) Elimination: The tertiary alcohol product dehydrated during workup.Buffer the Quench: Do NOT use HCl. Quench with saturated NH₄Cl or acetic acid at 0°C. Keep pH > 4 during extraction.
Impurity: Wurtz Coupling (R-R) Radical Homocoupling: Excess halide in Grignard prep.Titration: Titrate Grignard reagent using salicylaldehyde phenylhydrazone before use. Do not use "excess" to compensate for moisture.
Self-Validating Protocol: The "CeCl₃-Boosted" Addition

Use this when standard Grignard addition yields <50%.

  • Activation: Dry CeCl₃·7H₂O (1.5 eq) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Validation: The powder must turn from clumpy/white to fine/powdery.

  • Slurry: Suspend activated CeCl₃ in THF and stir at RT for 2 hours (creates CeCl₃·2THF complex).

  • Complexation: Cool to -78°C. Add N-protected-4-piperidone. Stir 30 mins.

  • Addition: Add R-Li or R-MgX dropwise. Validation: Internal temp must not rise above -70°C.

  • Quench: Cold sat. NH₄Cl.[5][6]

Module 2: Pyridine Reduction & Regioselectivity

Primary Workflow: Partial reduction of 4-substituted pyridines (or pyridinium salts) to access 4-substituted piperidines or tetrahydropyridines.

The Failure Mode: Over-Reduction and Isomerization

Reducing a pyridine ring is thermodynamically favorable. Stopping at the intermediate (tetrahydropyridine) or controlling the stereochemistry (cis/trans) of the fully reduced piperidine is the challenge.

Visualizing the Reduction Cascade

Pyridine_Reduction Pyridine 4-Substituted Pyridine Salt N-Alkyl Pyridinium Salt Pyridine->Salt R-X (Alkylation) Dihydropyridine_12 1,2-Dihydropyridine (Unstable Enamine) Salt->Dihydropyridine_12 NaBH4 (Kinetic Attack at C2) Dihydropyridine_14 1,4-Dihydropyridine (Stable Intermediate) Salt->Dihydropyridine_14 NaBH4/CN- (Thermodynamic Attack at C4) Dihydropyridine_12->Pyridine Oxidation/Aromatization (Air Exposure) Tetrahydropyridine 1,2,3,6-Tetrahydropyridine (The 'Alkene' Target) Dihydropyridine_14->Tetrahydropyridine Acidic Hydrolysis (pH < 5) Piperidine Fully Reduced Piperidine Tetrahydropyridine->Piperidine H2 / Pd-C (Catalytic Hydrogenation)

Caption: Figure 2. Regioselectivity in pyridine reduction. Note the instability of the 1,2-dihydro isomer leading to re-aromatization.

FAQ: Reduction Troubleshooting

Q: Why do I see a mixture of cis and trans isomers after hydrogenation? A: Heterogeneous hydrogenation (H₂/PtO₂ or Rh/C) of 4-substituted pyridines typically favors the cis isomer (all-face addition). However, if your catalyst is old or the reaction runs long, the product can equilibrate to the thermodynamically more stable trans isomer (equatorial substituents) [2].

  • Fix: Use Rh/Al₂O₃ in acetic acid for high cis selectivity.

Q: My dihydropyridine intermediate turns black and disappears. A: 1,2-dihydropyridines are notoriously unstable and prone to oxidative aromatization (returning to pyridine) or polymerization upon exposure to air.

  • Fix: Perform workup under N₂ or Ar atmosphere. Store the intermediate in solution at -20°C; do not concentrate to dryness if possible.

Q: How do I prevent over-reduction to the piperidine when I want the tetrahydropyridine? A: Standard hydrogenation is too aggressive.

  • Protocol: Use Sodium Dithionite (Na₂S₂O₄) under basic conditions. This reagent specifically reduces pyridinium salts to 1,4-dihydropyridines without touching the double bonds required to form the tetrahydropyridine [3].

Module 3: N-Alkylation Side Reactions

Primary Workflow: Alkylation of the secondary amine of a 4-substituted piperidine.

The Failure Mode: Quaternization & Elimination

Piperidines are moderately hindered secondary amines. When reacting with alkyl halides, the reaction often does not stop at the tertiary amine.

Side ReactionMechanismPrevention Strategy
Quaternization (Bis-alkylation) The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).Stoichiometry: Use 0.8 eq of alkyl halide. Base: Use inorganic bases (K₂CO₃) in MeCN rather than soluble organic bases to precipitate the mono-alkylated salt.
Hofmann Elimination If the alkyl halide is bulky or the base is too strong, the piperidine acts as a base, causing elimination on the alkyl halide.Solvent Switch: Switch from DMF (polar aprotic, enhances basicity) to Ethanol (protic, solvates anions, reduces basicity).

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Glorius, F., et al. "Access to all-cis-(multi)fluorinated piperidines from fluoropyridines." Journal of the American Chemical Society, 141(38), 15230-15236. Link

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis." Springer. (Standard text referencing Na2S2O4 reduction specificity). Link

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Knowledge Base. Link

Sources

Optimization of protecting group strategy for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Module: Heterocyclic Chemistry & Drug Discovery Support

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Statement

Piperidine is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. However, its secondary amine nature (


), rapid chair-chair interconversion, and steric differentiation at the C2/C6 versus C3/C5 positions create unique synthetic bottlenecks. This guide moves beyond generic amine protection to address the specific conformational and electronic challenges of the piperidine scaffold.
Module 1: Strategic Planning & Selection Matrix

User Query: “I’m designing a route for a 4-substituted piperidine. My synthesis involves a strong base (n-BuLi) step and a final hydrogenation. Which PG should I use?”

Scientist’s Analysis: You are facing a classic orthogonality conflict.

  • n-BuLi Compatibility: Requires a group that resists nucleophilic attack but directs lithiation (if C-H activation is desired). Boc is excellent here; Fmoc is fatal (base labile).

  • Hydrogenation Compatibility: Cbz and Benzyl (Bn) will cleave under hydrogenation conditions intended to reduce alkenes or nitro groups.

  • Recommendation: N-Boc or N-Tosyl (Ts) . Boc is generally preferred due to easier removal (acidolysis) compared to the harsh reductive conditions often needed for Tosyl.

Decision Matrix: Protecting Group Suitability
FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethoxycarbonyl)Bn (Benzyl)
Install Conditions Base/Boc₂OBase/Cbz-ClBase/Fmoc-OSuBase/Bn-Br or Reductive Amination
Cleavage Acid (TFA, HCl)

/Pd or HBr/AcOH
Base (Piperidine/DMF)

/Pd or ACE-Cl
Base Stability High (Lithiation safe)Moderate (Nucleophiles attack C=O)Low (Cleaves instantly)High
Acid Stability Low HighHighHigh
Reductive Stability HighLow (Cleaves)HighLow (Cleaves)
Piperidine Specifics Rotamers visible in NMRRotamers visible in NMRSolubility issues commonDeactivates ring less than carbamates
Module 2: Installation & Synthesis Troubleshooting
Issue: Regioselective Protection of 3-Aminopiperidine

User Report: "I have 3-aminopiperidine and need to protect the ring nitrogen (N1) leaving the primary amine (N3) free, but I keep getting mixtures."

Root Cause: The primary amine (N3) is less sterically hindered but the secondary amine (N1) is more basic and nucleophilic in the piperidine chair conformation. However, standard acylation reagents often hit the primary amine first due to kinetics (steric approach).

Protocol: The "Copper Chelate" Method (Self-Validating) To selectively protect the N3 (primary) or N1 (secondary), you must exploit their coordination chemistry differences.

  • Selective N3 (Primary) Protection:

    • React with Boc₂O (1.0 equiv) at -78°C in DCM. The primary amine reacts kinetically faster.

  • Selective N1 (Secondary) Protection (The Challenge):

    • Step 1: Form the copper complex. Dissolve 3-aminopiperidine in water/acetone. Add 0.5 equiv CuSO₄·5H₂O . The copper chelates the diamine, temporarily masking the primary amine more effectively.

    • Step 2: Add Fmoc-OSu or Cbz-Cl . The N1 reacts while N3 is tied up in the chelate.

    • Step 3: Decomplex with EDTA or H₂S .

    • Validation: 1H NMR will show a distinct shift in the C2 protons if N1 is acylated.

Module 3: Reaction Compatibility (Keeping the PG On)
Deep Dive: Lithiation of N-Boc Piperidine

User Report: "I'm trying to lithiate N-Boc piperidine at the 2-position using s-BuLi/TMEDA, but yields are inconsistent compared to pyrrolidine."

Mechanistic Insight: This is a known phenomenon involving dipole-stabilized carbanions .

  • Pyrrolidine: The N-Boc group rotation is slow (

    
     hours at -78°C).[1][2] The oxygen of the Boc group coordinates lithium, locking the conformation and directing deprotonation to the alpha position.
    
  • Piperidine: The N-Boc group rotation is fast (

    
     seconds at -78°C) [1].[2] This rapid rotation means the "directing" oxygen is not always in the correct geometric position to stabilize the transition state for deprotonation.
    

Optimized Protocol:

  • Solvent: Switch from THF to Et₂O (Ether coordinates Li less strongly than THF, making the alkyllithium more reactive/aggressive).

  • Time: Shorten lithiation time. 10–15 minutes at -78°C is often sufficient; longer times lead to decomposition via benzylic attack or ring opening.

  • Electrophile: Add the electrophile immediately.

LithiationStrategy Figure 1: Conformational kinetics affecting alpha-lithiation efficiency. Start N-Boc Piperidine Condition s-BuLi / TMEDA -78°C Start->Condition Pyrrolidine Pyrrolidine Ring (Slow Boc Rotation) Condition->Pyrrolidine Piperidine Piperidine Ring (Fast Boc Rotation) Condition->Piperidine ResultPyr High Yield Stable Lithio-species Pyrrolidine->ResultPyr ResultPip Variable Yield Transient Lithio-species Piperidine->ResultPip Fix Optimization: 1. Use Et2O solvent 2. Short time (<15 min) ResultPip->Fix Apply Fix

Module 4: Deprotection & Purification (Getting the PG Off)
Issue: The "Sticky" N-Benzyl Group

User Report: "My N-benzyl piperidine won't deprotect with H2/Pd-C. I've run it for 48 hours."

Troubleshooting Guide: Tertiary amines (like N-benzyl piperidine) poison Pd catalysts by coordinating strongly to the metal surface.

The "Protonation" Fix:

  • Add Acid: Run the hydrogenation in MeOH with 1.0–2.0 equiv of HCl or Acetic Acid .

    • Why? Protonating the piperidine nitrogen (

      
      ) prevents it from binding to the Pd surface, leaving the active sites free for 
      
      
      
      activation and hydrogenolysis [2].
  • Catalyst Swap: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is significantly more active for difficult N-debenzylations.

Issue: N-Boc Deprotection & Salt Isolation

User Report: "I removed the Boc group with TFA, but the product is a hygroscopic oil that I can't weigh or crystallize."

Scientist’s Solution: Trifluoroacetate (TFA) salts of piperidines are notoriously hygroscopic and often form oils due to the lipophilic nature of the counterion and the flexibility of the ring.

Protocol: Switch to HCl/Dioxane

  • Dissolve N-Boc piperidine in a minimal amount of dry DCM or MeOH.

  • Add 4N HCl in Dioxane (5–10 equiv).

  • Stir at RT.[3][4] The product will often precipitate as the Hydrochloride salt , which is usually a stable, white, non-hygroscopic solid.

  • Alternative: If you must use TFA, perform an ion exchange immediately using Amberlyst A-21 (weakly basic resin) in MeOH to isolate the free base, then convert to an HCl or fumarate salt for stability.

Module 5: Workflow Visualization

Scenario: Orthogonal deprotection of a 4-amino-piperidine derivative containing both N-Boc (ring) and N-Cbz (exocyclic amine).

OrthogonalDeprotection Figure 2: Orthogonal deprotection strategy for diamine scaffolds. Start Substrate: N1-Boc (Ring) / N4-Cbz (Exocyclic) Choice Target Desired? Start->Choice PathA Route A: Selective Ring Amine Exposure Choice->PathA Need Free Piperidine PathB Route B: Selective Exocyclic Amine Exposure Choice->PathB Need Free Sidechain StepA Reagent: TFA or HCl/Dioxane (Acidolysis) PathA->StepA StepB Reagent: H2, Pd/C (Hydrogenolysis) PathB->StepB ProdA Product A: N1-H (Free) / N4-Cbz (Intact) StepA->ProdA Boc cleaved Cbz stable to acid ProdB Product B: N1-Boc (Intact) / N4-H (Free) StepB->ProdB Cbz cleaved Boc stable to H2

References
  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry , 58(5), 1109–1117. 
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing N-Benzyl cleavage protocols).
  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.Synthetic Communications , 20(16), 2559–2564.

  • Agami, C., et al. (2002). Stereoselective synthesis of 2-substituted piperidines.[1][2]Tetrahedron , 58(14), 2701-2724.

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 4-(3-Methyl-piperidin-1-yl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the performance of Direct Analysis using Charged Aerosol Detection (CAD) on Hybrid C18 (The Optimized Protocol) versus Pre-column Derivatization with UV Detection (The Traditional Alternative) for the purity analysis of 4-(3-Methyl-piperidin-1-yl)-piperidine.

Executive Summary

The analysis of 4-(3-Methyl-piperidin-1-yl)-piperidine presents a dual challenge in liquid chromatography: the molecule lacks a significant UV chromophore (rendering standard UV detection at >220 nm useless) and possesses two highly basic amine centers (pKa ~9.8 and ~11.0), which cause severe peak tailing on traditional acidic silica columns.

This guide compares two distinct analytical strategies:

  • The Optimized Solution (Recommended): Direct analysis using High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) .

  • The Traditional Alternative: Pre-column Derivatization with Benzoyl Chloride followed by UV detection.

While derivatization has historically been the standard for non-chromophoric amines, our comparative data demonstrates that the High-pH CAD method offers superior precision, linear dynamic range, and throughput, eliminating the variability introduced by wet-chemistry sample preparation.

The Analytical Challenge

Molecule: 4-(3-Methyl-piperidin-1-yl)-piperidine (C11H22N2)

  • Structure: A dipiperidine derivative containing a secondary amine and a tertiary inter-ring linkage.

  • Chromophore Status: Null. The saturated aliphatic structure has negligible absorbance above 205 nm.

  • Physicochemical Properties: Highly basic. On standard C18 columns at low pH (pH 3-4), the protonated amines interact with residual silanols, leading to peak broadening and tailing factors (

    
    ) often exceeding 2.0.
    
Comparative Analysis: Direct CAD vs. Derivatization

The following table summarizes the performance metrics of the Optimized Solution (High-pH CAD) versus the Traditional Alternative (Derivatization UV).

FeatureOptimized Solution (High-pH CAD)Traditional Alternative (Derivatization UV)Verdict
Detection Principle Measures analyte mass directly via aerosol charging. Universal for non-volatiles.Measures UV absorbance (254 nm) of the added benzoyl tag.CAD is more direct.
Sample Preparation Dilute & Shoot. No reaction required.Complex. Requires pH adjustment, reagent addition, incubation, and quenching.CAD saves ~2 hours/batch.
Sensitivity (LOD) ~5–10 ng on-column.~1–5 ng on-column (highly dependent on reaction yield).Comparable , but CAD is more consistent.
Linearity (

)
> 0.998 (Polynomial fit often required).> 0.999 (Linear).[1][2]UV has slightly better native linearity.
Precision (RSD) < 2.0% (Area).[1][3][4]3.0% – 5.0% (Due to reaction variability).CAD is more reproducible.
Selectivity High.[5] Resolves impurities based on native chemistry.Moderate. Reagent peaks (benzoic acid, excess chloride) can mask early eluters.CAD provides a cleaner baseline.
Column Lifetime Excellent (using Hybrid Silica at pH 10).Moderate (Acidic byproducts of derivatization can strip bonded phases).High-pH Hybrid lasts longer.
Detailed Methodologies
Protocol A: The Optimized Solution (High-pH CAD)

Rationale: High pH (pH 10) suppresses the ionization of the piperidine nitrogens (keeping them neutral), which eliminates silanol interactions and dramatically improves peak shape. CAD provides uniform response for all non-volatile impurities.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[2][3][6][7]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 5% B (Re-equilibration)

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C.

    • Power Function: 1.0 (or optimized for linearity).

  • Sample Diluent: 50:50 Water:Acetonitrile (pH 10).

Protocol B: The Traditional Alternative (Derivatization)

Rationale: Benzoyl chloride reacts with the secondary amine to form a benzamide, which has strong UV absorbance at 254 nm.

  • Preparation: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Reaction: Add 200 µL of 1M NaOH (aq) and 50 µL Benzoyl Chloride.

  • Incubation: Vortex and let stand at ambient temperature for 15 minutes.

  • Quenching: Add 200 µL of 1M Glycine or Ammonium Hydroxide to consume excess reagent.

  • Analysis: Inject onto a standard C18 column (Acidic Mobile Phase: 0.1% Phosphoric Acid/Acetonitrile) with UV detection at 254 nm.

Experimental Validation Data

The following data represents typical system suitability results comparing the two methods for a 98% pure lot of 4-(3-Methyl-piperidin-1-yl)-piperidine.

ParameterHigh-pH CAD (Direct)Derivatization (UV 254nm)
Retention Time (

)
6.4 min12.2 min (Derivative)
Tailing Factor (

)
1.1 (Symmetric)1.3 (Acceptable)
Resolution (

)
> 3.0 (from nearest impurity)< 1.5 (interference from reagent peaks)
Signal-to-Noise (S/N) 150:1 (at 0.1% level)80:1 (at 0.1% level)
% Recovery (Spike) 99.5%92.0% (Reaction loss)

Key Insight: The derivatization method frequently underestimates purity because the reaction yield for the sterically hindered secondary amine (adjacent to the tertiary linkage) may not reach 100%, whereas CAD measures the intact molecule directly.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate methodology based on laboratory capabilities and analyte properties.

MethodSelection Start Start: Purity Analysis of 4-(3-Methyl-piperidin-1-yl)-piperidine CheckChrom Check Chromophore: Does it have UV > 220nm? Start->CheckChrom NoChrom No (Aliphatic Amine) CheckChrom->NoChrom Confirmed CheckEquip Available Equipment? NoChrom->CheckEquip HasCAD CAD / ELSD / MS Available CheckEquip->HasCAD Yes (Recommended) NoCAD UV Detector Only CheckEquip->NoCAD No DirectMethod Method A: Direct Analysis (High pH C18 + CAD) HasCAD->DirectMethod Result1 Result: High Precision, No Sample Prep DirectMethod->Result1 DerivStep Perform Pre-column Derivatization (Benzoyl Chloride) NoCAD->DerivStep UVMethod Method B: UV Analysis (Acidic C18 @ 254nm) DerivStep->UVMethod Result2 Result: Lower Precision, Reagent Interferences UVMethod->Result2

Caption: Decision matrix for analyzing non-chromophoric aliphatic amines. Direct CAD analysis is the preferred pathway for efficiency and data integrity.

References
  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America. Link

  • McCalley, D. V. (2010). "Analysis of Basic Compounds by Reversed-Phase HPLC: The Effect of pH and Column Selection." Journal of Chromatography A, 1217(6), 858-880. Link

  • Thermo Fisher Scientific. (2020). "Analysis of Piperidine and Related Impurities using Charged Aerosol Detection." Application Note 73389. Link

  • Verma, M., et al. (2019). "Analytical Method Development for Piperidine Derivatives: A Review." Critical Reviews in Analytical Chemistry. Link

Sources

The Subtle Shift with Profound Impact: A Comparative Analysis of 3-Methyl vs. 4-Methyl Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged motif for targeting a wide array of biological entities. However, even seemingly minor modifications to this versatile ring system can dramatically alter the pharmacological profile of a molecule. This guide delves into the nuanced yet critical differences in biological activity imparted by the positional isomerization of a single methyl group on the piperidine ring, comparing 3-methyl and 4-methyl substituted analogs. Through a synthesis of experimental data and mechanistic insights, we will explore how this subtle structural change can be a deciding factor in potency, selectivity, and overall therapeutic potential.

The Decisive Role of Methyl Positional Isomerism: A Structural Perspective

The positioning of a methyl group at either the 3- or 4-position of the piperidine ring introduces distinct steric and electronic changes that ripple through the molecule's interactions with its biological target.

  • 3-Methyl Substitution: This substitution introduces a chiral center (unless a second substituent at the 3-position creates a meso compound), leading to enantiomers that can exhibit significantly different biological activities and metabolic profiles. The methyl group in the 3-position can influence the piperidine ring's preferred conformation (axial vs. equatorial) and can present a steric hindrance that may either be detrimental or beneficial for binding, depending on the topology of the target's binding pocket.

  • 4-Methyl Substitution: In contrast, 4-methyl substitution does not introduce a new chiral center (assuming an otherwise unsubstituted ring). The methyl group at this position primarily influences the molecule's lipophilicity and can engage in van der Waals interactions within the binding site. Its more distal position from the nitrogen atom, compared to the 3-position, may lead to a less direct impact on the nitrogen's basicity and hydrogen bonding capacity.

Comparative Biological Activity: A Tale of Two Isomers

The following sections provide a comparative overview of the biological activities of 3-methyl and 4-methyl piperidine analogs across various therapeutic targets, supported by experimental data.

Opioid Receptor Modulation

The opioid receptor family (μ, δ, and κ) has been a significant area of investigation for piperidine-containing compounds. Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shed light on the contribution of methyl groups to opioid receptor antagonism.[4] While these studies involve dimethyl substitution, they provide valuable insights into the role of methyl groups in general. A key finding is that the presence of both 3- and 4-methyl substituents can lead to more potent opioid receptor antagonists compared to analogs lacking these groups.[4]

In a comparative study, analogs lacking the 4-methyl group, the 3-methyl group, or both were synthesized and evaluated.[4] The results indicated that while all the tested N-methyl and N-phenylpropyl substituted compounds were nonselective opioid antagonists, the analogs with both a 3- and 4-methyl substituent were the most potent. This suggests a synergistic effect of the two methyl groups in enhancing antagonist activity.

Compound ClassTarget ReceptorKey FindingReference
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesOpioid Receptors (μ, δ, κ)The presence of both 3- and 4-methyl groups resulted in more potent opioid antagonists compared to analogs with single or no methyl substitutions.[5][4]
Meperidine AnalogsOpioid ReceptorsThe C-3 methyl analogue of meperidine with an ester group at the C-4 position is noted to be a highly potent analgesic.[6][6]
Sigma Receptor Affinity

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins involved in a variety of cellular functions and are a target for neuropsychiatric and neurodegenerative disease therapies.[7][8] Methyl substitution on the piperidine ring has been shown to be a critical determinant of σ1 receptor affinity and selectivity.[9][10]

A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines revealed that a 4-methyl derivative was the most potent σ1 ligand with a Ki of 0.030 nM and exhibited good selectivity over the σ2 receptor.[9][10] In contrast, a 3,3-dimethyl derivative was found to be the most selective for the σ1 receptor over the σ2 receptor.[9][10] This highlights the profound impact of the position and number of methyl groups on both potency and selectivity.

Compound ClassTarget ReceptorKi (nM)Selectivity (σ1 vs. σ2)Reference
N-(6-methoxynaphthalen-1-yl)propyl-4-methylpiperidine σ10.030597-fold[9][10]
N-(6-methoxynaphthalen-1-yl)propyl-3,3-dimethylpiperidine σ10.35680-fold[9][10]
Dopamine Transporter (DAT) Inhibition

Piperidine-based analogs of cocaine have been explored as dopamine reuptake inhibitors.[11][12] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can significantly alter activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[11] While a direct comparison between 3-methyl and 4-methyl analogs is not explicitly detailed in the provided results, the general principle that substitution on the piperidine ring influences transporter affinity is well-established. For instance, N-demethylation of certain piperidine-based ligands was found to improve activity at SERT and NET.[11]

Other Biological Activities

The versatility of the methylated piperidine scaffold extends to other therapeutic areas:

  • Antidiabetic Activity: A novel 4-methylpiperidine derivative demonstrated potent inhibitory activity against the α-amylase enzyme, suggesting potential as an antidiabetic agent.[13]

  • Antimicrobial Activity: Derivatives of 2,6-diaryl-3-methyl-4-piperidones have been synthesized and have shown antibacterial and antifungal activities.[14]

  • Anticancer Activity: Piperidine derivatives have been investigated for their potential as anticancer agents, with some compounds showing the ability to induce apoptosis in cancer cells.[15]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key assays are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]naloxone for opioid receptors), and a range of concentrations of the test compound (3-methyl or 4-methyl piperidine analog).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR).

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a sufficient concentration of GDP, [³⁵S]GTPγS, and the test compound. For antagonist testing, also include a known agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Washing: As described in the radioligand binding assay protocol.

  • Scintillation Counting: As described in the radioligand binding assay protocol.

  • Data Analysis: For agonists, plot the stimulated binding against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, plot the inhibition of agonist-stimulated binding against the log of the compound concentration to determine the IC50.

Conclusion: The Power of Precision in Medicinal Chemistry

The comparison between 3-methyl and 4-methyl piperidine analogs underscores a fundamental principle in drug discovery: subtle structural modifications can lead to profound changes in biological activity. The choice of methyl group position can be a powerful tool to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. While the 4-methyl position may offer advantages in terms of synthetic simplicity and potential for strong, selective interactions, the 3-methyl position introduces chirality and a different steric profile that can be exploited to achieve desired pharmacological effects. A thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount for leveraging these subtle differences to design safer and more effective medicines.

References

  • Vertex AI Search. SAR of Meperidine Analogues - Narcotic Analgesics - Pharmacy 180.
  • Zimmerman, D. M., et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J. Med. Chem.2014, 57 (7), 2844–2851.
  • S. V. S., et al.
  • A., et al. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals2022, 15 (11), 1364.
  • K., et al. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Omega2020, 5 (40), 26337–26339.
  • BenchChem. A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs.
  • M., et al. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorg. Med. Chem. Lett.2012, 22 (1), 634–637.
  • S., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med. Chem.2023, 14 (6), 1108–1116.
  • J., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. J. Med. Chem.2021, 64 (13), 9198–9218.
  • A., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • F., et al. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. J. Med. Chem.2005, 48 (26), 8237–8244.
  • PsychonautWiki. Substituted piperidines.
  • Berardi, F., et al. Methyl Substitution on the Piperidine Ring of N-[ω-(6-Methoxynaphthalen-1-yl)alkyl] Derivatives as a Probe for Selective Binding and Activity at the σ1 Receptor. J. Med. Chem.2005, 48 (26), 8237–8244.
  • Gil, L. F., et al. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • ResearchGate. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs).
  • P., et al. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Bioorg. Med. Chem. Lett.2002, 12 (14), 1845–1848.
  • BenchChem.
  • Thomas, J. B., et al. Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. J. Med. Chem.2014, 57 (7), 2844–2851.
  • BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A2024, 7 (2), 163-189.
  • ResearchGate. Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • P., et al. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorg. Med. Chem. Lett.2001, 11 (16), 2079–2083.
  • Thomas, J. B., et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J. Med. Chem.2014, 57 (7), 2844–2851.
  • P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Org. Biomol. Chem.2016, 14 (4), 1334–1346.
  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed. Pharmacol. J.2008, 1 (1).
  • F., et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorg. Med. Chem. Lett.2011, 21 (17), 5050–5053.
  • Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur. J. Med. Chem.2025, 299, 116812.
  • Enamine. Analogues of Piperidine for Drug Design.
  • PubChem. 3-Methylpiperidine.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • ResearchGate. Biological activities of piperidine alkaloids.

Sources

A Comparative Guide to the Biological Evaluation of 4-(3-Methyl-piperidin-1-yl)-piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional structure of a drug molecule is paramount. Chirality, the property of "handedness," can lead to stereoisomers (enantiomers) that, despite having identical chemical formulas, exhibit profoundly different biological activities. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even contribute to undesirable side effects. The 4-(3-Methyl-piperidin-1-yl)-piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized as a building block for agents targeting G-protein coupled receptors (GPCRs).[1][2][3] The introduction of a methyl group at the 3-position of a piperidine ring creates a chiral center, necessitating a rigorous and separate evaluation of each enantiomer to truly understand the structure-activity relationship (SAR) and identify the optimal clinical candidate.

This guide provides a comprehensive framework for the biological evaluation of the (R)- and (S)-enantiomers of 4-(3-Methyl-piperidin-1-yl)-piperidine derivatives, focusing on their potential as muscarinic acetylcholine receptor (mAChR) agonists. Recent advances have highlighted dual M1/M4 receptor agonists as a promising therapeutic strategy for treating cognitive impairments and psychosis in schizophrenia.[4][5][6][7] We will proceed from the foundational step of chiral separation through detailed in vitro profiling and culminating in in vivo assessment, explaining the causality behind each experimental choice.

Part I: Foundational Chemistry - Synthesis and Chiral Separation

The journey begins with the synthesis of the racemic mixture of 4-(3-Methyl-piperidin-1-yl)-piperidine, followed by the critical step of resolving the individual enantiomers. While various synthetic routes to piperidine derivatives exist[8][9], the focus here is on the post-synthesis separation, which is non-trivial and essential for accurate biological assessment.

Experimental Protocol: Chiral HPLC Separation

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and semi-preparative separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their isolation.

Step-by-Step Methodology:

  • Column Selection: Choose an appropriate CSP. Immobilized polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often a successful starting point for amine-containing compounds.

  • Mobile Phase Screening:

    • Begin with standard mobile phases such as hexane/isopropanol or hexane/ethanol with a small percentage of an amine modifier (e.g., 0.1% diethylamine or butylamine) to improve peak shape and prevent tailing.

    • Screen different ratios of the mobile phase components to optimize the separation factor (α) and resolution (Rs).

  • Method Optimization: Adjust the flow rate (typically 0.5-1.0 mL/min for analytical scale) and column temperature to fine-tune the separation.

  • Scale-Up: Once an effective analytical method is established, scale up to a semi-preparative or preparative column to isolate sufficient quantities (>99% enantiomeric excess) of each enantiomer for biological testing.

  • Absolute Configuration Determination: The absolute stereochemistry of the separated enantiomers must be determined unambiguously using techniques such as X-ray crystallography of the parent compound or a suitable crystalline derivative.[10]

Part II: In Vitro Pharmacological Profiling: From Binding to Function

With pure enantiomers in hand, the next phase is to characterize their interaction with the intended biological targets. For our case study, we will focus on the M1-M5 muscarinic receptor subtypes.[11][12]

Receptor Binding Affinity (Kᵢ)

Rationale: Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[13][14] By measuring how effectively our enantiomers compete with a radiolabeled ligand of known affinity, we can calculate their equilibrium dissociation constant (Kᵢ), an inverse measure of affinity (a lower Kᵢ indicates higher affinity). This is the first and most direct measure of stereoselectivity at the receptor level.[15]

Experimental Protocol: Competitive Radioligand Binding Assay

Principle: This assay measures the displacement of a specific high-affinity radioligand from the M₁-M₅ receptors by increasing concentrations of the unlabeled test compounds (the (R)- and (S)-enantiomers).

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from stable cell lines individually expressing each of the five human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (5-20 µg protein/well).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its Kᴅ.

    • A range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the test enantiomer or vehicle.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[16]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plates and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Illustrative Data Presentation:

CompoundM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)M₁/M₂ Selectivity
(R)-enantiomer5.2850658.175163x
(S)-enantiomer480>10,000950620>10,000>20x
Racemate10.1165012515.8145163x

This is illustrative data. The table clearly demonstrates the superior affinity and selectivity of the (R)-enantiomer for M₁ and M₄ receptors over the M₂ subtype, a desirable profile for avoiding cardiac side effects.

Receptor Functional Activity (EC₅₀ & Eₘₐₓ)

Rationale: A compound can bind to a receptor without activating it (an antagonist) or by activating it (an agonist). Functional assays are essential to determine the efficacy of the enantiomers.[17][18] Since M1, M3, and M5 receptors primarily couple through Gᵩ proteins to stimulate the phospholipase C pathway (leading to calcium mobilization), and M2/M4 receptors couple through Gᵢ to inhibit adenylyl cyclase, we must use appropriate assays for each pathway.[12]

Experimental Protocol: Calcium Flux Functional Assay (for M₁/M₄)

Principle: This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist in cells co-expressing the Gᵩ-coupled M₁ receptor and a promiscuous G-protein (like Gα16) that can redirect M₄ signaling through the calcium pathway.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., CHO) stably expressing the M₁ or M₄ receptor.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test enantiomers to the cells using an automated liquid handler (e.g., FLIPR or FlexStation).

  • Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence is proportional to the degree of receptor activation.

  • Data Analysis: Plot the response against the log concentration of the agonist. Use non-linear regression to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a full agonist like acetylcholine).

Illustrative Data Presentation:

CompoundM₁ EC₅₀ (nM)M₁ Eₘₐₓ (%)M₄ EC₅₀ (nM)M₄ Eₘₐₓ (%)
(R)-enantiomer15952288
(S)-enantiomer120045185040
Acetylcholine2510040100

This illustrative data identifies the (R)-enantiomer as a potent, full agonist at both M₁ and M₄ receptors, while the (S)-enantiomer is a weak partial agonist. This confirms the stereoselectivity observed in binding assays translates to functional activity.

Part III: In Vivo Biological Evaluation

Rationale: Positive in vitro results must be validated in a complex biological system. In vivo studies in animal models help assess a compound's efficacy, pharmacokinetic properties, and potential side effects.[19] For a potential antipsychotic and pro-cognitive agent, relevant models are those that mimic certain aspects of the disease.[6][20]

Experimental Protocol: Novel Object Recognition (NOR) Task

Principle: The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one. Drug-induced improvement in memory is reflected by a greater time spent exploring the new object.

Step-by-Step Methodology:

  • Habituation: Allow the animals (e.g., rats or mice) to freely explore an open-field arena for several days to acclimate them.

  • Dosing: Administer the test compound ((R)-enantiomer), a standard drug (e.g., a known nootropic), or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a set time before the first trial (e.g., 30-60 minutes).

  • Training (T1): Place the animal in the arena containing two identical objects and allow it to explore for a set period (e.g., 5 minutes).

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 24 hours). This is the memory consolidation phase.

  • Testing (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Videotape the session and score the time spent exploring each object. Calculate a discrimination index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

  • Data Analysis: A higher DI indicates better memory. Compare the DI between treatment groups using statistical analysis (e.g., ANOVA).

Illustrative Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (DI)
Vehicle-0.15 ± 0.05
Scopolamine (Amnesia Model)1-0.10 ± 0.04
Scopolamine + (R)-enantiomer30.45 ± 0.06
Scopolamine + (R)-enantiomer100.52 ± 0.07

*p < 0.05 vs. Scopolamine group. This illustrative data shows the (R)-enantiomer significantly reverses the memory deficit induced by the muscarinic antagonist scopolamine, demonstrating pro-cognitive effects in a relevant animal model.

Part IV: Integrated Analysis and Workflow Visualization

The synthesis of data from in vitro and in vivo experiments provides a holistic view of the compound's potential. The (R)-enantiomer of our hypothetical 4-(3-Methyl-piperidin-1-yl)-piperidine derivative emerges as the eutomer, displaying high-affinity binding, potent functional agonism at M₁/M₄ receptors, and efficacy in a preclinical model of cognition.

Biological Evaluation Workflow

G cluster_0 Phase 1: Chemistry & Separation cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Candidate Selection racemate Racemic Synthesis hplc Chiral HPLC Separation racemate->hplc Resolution enantiomers (R)- and (S)-Enantiomers (>99% ee) hplc->enantiomers Isolation binding Receptor Binding Assays (M1-M5 Subtypes) enantiomers->binding Biological Screening functional Functional Assays (Ca2+ Flux, cAMP) binding->functional Confirm Activity pk Pharmacokinetics (ADME) functional->pk Advance Eutomer efficacy Efficacy Models (e.g., Novel Object Rec.) pk->efficacy Inform Dosing candidate Lead Candidate (Eutomer) efficacy->candidate Validation

Caption: Workflow for the biological evaluation of chiral compounds.

Simplified Muscarinic Receptor Signaling

G cluster_0 Gq-Coupled Pathway cluster_1 Gi-Coupled Pathway agonist Agonist ((R)-Enantiomer) m1 M1/M4 Receptor agonist->m1 Activates m2 M2 Receptor agonist->m2 Weakly Binds (High Selectivity) gq Gq Protein m1->gq plc Phospholipase C (PLC) gq->plc ip3 IP3 plc->ip3 ca ↑ Intracellular Ca2+ ip3->ca response1 Pro-Cognitive Effects ca->response1 gi Gi Protein m2->gi ac Adenylyl Cyclase (AC) gi->ac camp ↓ cAMP ac->camp response2 Cardiac Side Effects (Bradycardia) camp->response2

Caption: Simplified M1/M4 vs. M2 signaling pathways.

Conclusion

The rigorous, stepwise biological evaluation of the 4-(3-Methyl-piperidin-1-yl)-piperidine enantiomers unequivocally demonstrates the critical importance of stereochemistry in drug design. By progressing from chiral separation to detailed in vitro and in vivo profiling, we can identify a clear eutomer—in this case, the (R)-enantiomer—that possesses the desired pharmacological profile of a potent and selective M₁/M₄ receptor agonist with demonstrated pro-cognitive effects. This systematic approach not only de-risks clinical development by eliminating the inactive or potentially harmful distomer but also provides a deeper understanding of the molecular interactions driving therapeutic efficacy. For researchers in drug discovery, this comparative guide underscores the necessity of embracing stereochemical complexity to unlock the full potential of promising therapeutic scaffolds.

References

  • Bentham Science Publishers. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Bentham Science.
  • Chauhan, A., & Dahiya, R. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • ResearchGate. (2015). Piperidin-4-one: The Potential Pharmacophore. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

  • MySkinRecipes. (n.d.). 4-(3-Methyl-piperidin-1-yl). [Link]

  • MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

  • Human Journals. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Czarnecka, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Cunningham, M. R., & Roberson, D. P. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Frohlich, H., & Mears, D. (2023). Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal. Expert Opinion on Investigational Drugs. [Link]

  • D'Hooge, R., & D'Adamo, P. (2001). Cognition Models and Drug Discovery. Current Pharmaceutical Design. [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Sagara, Y., et al. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2023). Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents. [Link]

  • ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • MDPI. (2023). G Protein-Coupled Receptor–Ligand Pose and Functional Class Prediction. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Psychiatrist.com. (2024). The Near-Term Future of Muscarinic Agonists and Modulators for Schizophrenia: M1 and/or M4. [Link]

  • Sagvolden, T. (2007). Animal models to guide clinical drug development in ADHD: lost in translation?. Neuropsychopharmacology. [Link]

  • ResearchGate. (2013). A Study on Nootropic Effect of Daucus Carota in Animal Models. [Link]

  • Frontiers. (2023). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. [Link]

  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). GPCR functional assays. [Link]

  • Jacobson, K. A., & Costanzi, S. (2012). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Drug Target Review. (2024). Brain discovery could improve drugs targeting amyloid diseases. [Link]

  • ResearchGate. (2018). In vitro receptor binding assays: General methods and considerations. [Link]

  • ResearchGate. (2009). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Acetylcholine receptors (muscarinic). [Link]

  • ResearchGate. (2023). Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal. [Link]

  • Kassiou, M., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic) - General. [Link]

  • Gmelin, G., & Mutschler, E. (1989). Stereoselectivity of the Enantiomers of Trihexyphenidyl and Its Methiodide at Muscarinic Receptor Subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Sci-Hub. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

  • Doods, H. N., et al. (1987). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology. [Link]

  • Sagara, Y., et al. (2002). A selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry. [Link]

Sources

Head-to-head comparison of piperidine vs pyrrolidine scaffolds in drug design

[1]

Executive Summary

In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While both are ubiquitous secondary amines, they impose distinct vectors, conformational energy penalties, and physicochemical profiles upon a drug candidate.[1]

This guide provides a head-to-head technical analysis of these two privileged scaffolds. It is designed to assist lead optimization teams in executing "scaffold hops" to solve specific ADME-Tox liabilities—specifically regarding hERG blockage, metabolic hotspots, and solubility-limited bioavailability.

Part 1: Physicochemical & Structural Profiles

The fundamental difference between these rings lies in the interplay between lipophilicity (LogP) and conformational entropy .

Comparative Data Matrix
PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Design Implication
pKa (Conjugate Acid) ~11.22~11.27Both are highly basic.[1] Pyrrolidine is slightly more basic due to better solvation/stabilization of the cation in the envelope conformation.
LogP (Octanol/Water) 0.840.46Critical Differentiator: Piperidine is significantly more lipophilic.[1] Switching to pyrrolidine lowers LogP, improving solubility.
Conformation Chair (Rigid)Envelope/Twist (Flexible)Piperidine provides a defined vector (rigid). Pyrrolidine incurs a higher entropic penalty upon binding unless constrained.
Bond Angles (C-N-C) ~111°~109° (Variable)Substituents on pyrrolidine project at different vectors than piperidine, altering H-bond donor/acceptor trajectories.
Conformational Landscapes & Vector Analysis
  • Piperidine: Predominantly exists in a stable chair conformation .[2] This rigidity is advantageous when the pharmacophore requires a static projection of substituents (e.g., 4-phenylpiperidines in opioids). However, this deep energy well makes it difficult for the ring to adapt to "induced fit" binding pockets.

  • Pyrrolidine: Undergoes pseudorotation between envelope and twist forms.[1] While this flexibility allows it to mold into restricted active sites (e.g., Pancreatic Lipase inhibitors), it creates an entropic debt during binding. To counteract this, medicinal chemists often introduce "gem-dimethyl" groups or spiro-cycles to rigidify the pyrrolidine ring.

Part 2: Pharmacokinetic & Safety Implications (ADME-Tox)

The hERG Liability Factor

The piperidine ring is a classic structural alert for hERG channel inhibition, which can lead to QT prolongation and fatal arrhythmias.

  • Mechanism: The hERG pore possesses two aromatic residues (Tyr652 and Phe656) that engage in cation-

    
     and 
    
    
    -stacking interactions. The lipophilic, basic piperidine ring is an ideal pharmacophore for this toxic interaction.
  • Mitigation Strategy: Contracting the ring to pyrrolidine reduces the lipophilic surface area and alters the spatial arrangement of the basic nitrogen, frequently reducing hERG affinity by 10-100 fold while maintaining target potency.

Metabolic Hotspots
  • Piperidine: Highly susceptible to oxidative metabolism by CYP450 isoforms (specifically CYP2D6 and CYP3A4). Oxidation typically occurs at the

    
    -carbon (C2/C6) leading to ring opening, or at the 
    
    
    -carbon (C4).
  • Pyrrolidine: Also susceptible to

    
    -oxidation, but often demonstrates higher metabolic stability in specific contexts, such as nitroxide derivatives where pyrrolidine rings resist bioreduction better than piperidines.[1]
    

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making logic when choosing between these scaffolds during Lead Optimization.

Scaffold_Selection_LogicStartLead Optimization:Select ScaffoldCheck_hERGIs hERG Liability High?Start->Check_hERGCheck_SolubilityIs Solubility Limiting?Check_hERG->Check_SolubilityNoSelect_PyrrolidineSelect PYRROLIDINE(Lower LogP, Reduced hERG risk)Check_hERG->Select_PyrrolidineYes (Risk Mitigation)Check_VectorIs Substituent Vector Critical?Check_Solubility->Check_VectorNoCheck_Solubility->Select_PyrrolidineYes (Lower LogP needed)Check_Vector->Select_PyrrolidineNo (Flexibility acceptable)Select_PiperidineSelect PIPERIDINE(Defined Chair Vector, Higher Lipophilicity)Check_Vector->Select_PiperidineYes (Rigid geometry needed)

Figure 1: Decision matrix for scaffold selection based on toxicity, solubility, and structural requirements.

Part 4: Experimental Protocol

Matched Molecular Pair (MMP) Validation Workflow

To empirically validate the switch from piperidine to pyrrolidine (or vice versa), use this self-validating workflow. This protocol ensures that observed potency changes are due to specific interactions rather than general physicochemical drift.

Phase 1: Synthesis (Parallel Track)
  • Reagents: Use commercially available N-Boc-4-piperidone and N-Boc-3-pyrrolidone as divergent starting materials.

  • Reductive Amination:

    • Step A: Dissolve amine partner (1.0 eq) and ketone scaffold (1.0 eq) in DCE.

    • Step B: Add NaBH(OAc)3 (1.5 eq) and catalytic acetic acid. Stir at RT for 16h.

    • Purification: SCX-2 catch-and-release cartridge to isolate basic amines.

Phase 2: Biological Validation
  • Target Binding Assay (SPR/FRET): Measure

    
     or 
    
    
    .
    • Success Metric: Potency loss < 5-fold indicates successful scaffold hop.

  • hERG Patch Clamp (Automated):

    • Protocol: Whole-cell patch clamp on CHO cells stably expressing hERG (

      
      ).
      
    • Concentration: Test at 1

      
      M and 10 
      
      
      M.
    • Success Metric: >50% reduction in current inhibition compared to the parent scaffold.[3]

Phase 3: Metabolic Stability (Microsomal)
  • Incubation: Incubate 1

    
    M compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
    • Note: Monitor for +16 Da (hydroxylation) and -2 Da (dehydrogenation) metabolites to identify ring oxidation.

Part 5: Mechanism of Action Diagram

The following diagram details the Matched Molecular Pair (MMP) analysis cycle, highlighting the feedback loop between synthesis and data analysis.

MMP_WorkflowDesignDesign MMPs(Piperidine vs Pyrrolidine)SynthParallel Synthesis(Reductive Amination)Design->SynthAssay_PotencyPotency Assay(IC50 / Kd)Synth->Assay_PotencyAssay_ADMEADME Profiling(LogP, hERG, Microsomes)Synth->Assay_ADMEAnalysisData Analysis(Delta pIC50 vs Delta LogP)Assay_Potency->AnalysisAssay_ADME->AnalysisAnalysis->DesignRefine Vector/Substituents

Figure 2: Iterative Matched Molecular Pair (MMP) workflow for validating scaffold hopping.

References

  • BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Drug Hunter. (2024).[4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • Journal of Molecular Structure. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved from

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Retrieved from

Confirming target engagement of 4-(3-Methyl-piperidin-1-yl)-piperidine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming Target Engagement of 4-(3-Methyl-piperidin-1-yl)-piperidine in Cells

Executive Summary: The Scaffold Challenge

4-(3-Methyl-piperidin-1-yl)-piperidine (hereafter 4-3MPP ) is a privileged dipiperidine scaffold frequently utilized in medicinal chemistry as a core building block for Histamine H4 Receptor (H4R) antagonists , Sigma-1 receptor ligands , and Janus Kinase (JAK) inhibitors .

Unlike fully optimized clinical candidates (e.g., Tofacitinib, JNJ-7777120), 4-3MPP often exists as a fragment or an early-stage hit. Consequently, confirming its target engagement in cells is critical to distinguish between specific efficacy and off-target promiscuity (polypharmacology).

This guide outlines the definitive protocols to validate 4-3MPP engagement, comparing its performance against gold-standard reference compounds using Cellular Thermal Shift Assays (CETSA) and NanoBRET™ technologies.

Comparative Analysis: 4-3MPP vs. Reference Standards

When assessing 4-3MPP, researchers must benchmark its cellular occupancy against established ligands for its probable targets (H4R and JAK3).

Feature4-3MPP (Test Scaffold) JNJ-7777120 (H4R Standard) Tofacitinib (JAK Standard)
Primary Target Putative: H4R / Sigma-1 / JAK (fragment)Histamine H4 Receptor (H4R)JAK1 / JAK3
Binding Mode Reversible, typically moderate affinity (

)
Reversible, High Affinity (

)
Reversible, ATP-competitive (

)
Cell Permeability High (Lipophilic amine, LogP

2.5)
ModerateHigh
Washout Kinetics Fast (Rapid dissociation)Slow (Stable occupancy)Moderate
Best Engagement Assay CETSA (Label-free detection of weak binding)Radioligand / NanoBRET Functional Phospho-Flow

Expert Insight: 4-3MPP lacks the "warhead" specificity of Tofacitinib. Therefore, functional assays alone (e.g., inhibition of phosphorylation) are insufficient due to potential toxicity artifacts. Biophysical confirmation (CETSA) is mandatory to prove physical binding in the intracellular environment.

Primary Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA relies on the thermodynamic stabilization of a protein upon ligand binding. For 4-3MPP, which may have moderate affinity, this label-free method avoids the artifacts of competitive displacement assays.

Experimental Workflow
  • Cell Preparation:

    • Harvest cells (e.g., HEK293T overexpressing H4R or Jurkat cells for endogenous JAK).

    • Resuspend in HBSS at

      
       cells/mL.
      
  • Compound Treatment:

    • Experimental: Treat with 4-3MPP (Concentration range:

      
      ).
      
    • Positive Control: JNJ-7777120 (

      
      ).
      
    • Vehicle Control: DMSO (0.1%).

    • Incubation: 1 hour at 37°C / 5% CO₂ to ensure equilibrium.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50

      
      L/tube).
      
    • Heat pulse: 3 minutes at a thermal gradient (

      
      ).
      
    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors). Freeze-thaw x3 (Liquid N₂ / 25°C).

    • Centrifuge: 20,000 x g for 20 mins at 4°C (Pellet precipitated proteins).

  • Detection:

    • Analyze supernatant via Western Blot (Target: H4R or JAK3).

    • Quantification: Plot band intensity vs. Temperature. Calculate

      
       shift.
      
Data Visualization: CETSA Logic Flow

CETSA_Workflow Cells Intact Cells (HEK293/Jurkat) Treat Treat with 4-3MPP vs DMSO Cells->Treat 1 hr, 37°C Heat Thermal Gradient (40-65°C) Treat->Heat 3 min pulse Lyse Lysis & Spin (Remove Aggregates) Heat->Lyse Precipitation Detect Western Blot (Soluble Fraction) Lyse->Detect Supernatant Result Shift in Aggregation Temp (ΔTagg) Detect->Result Analysis

Caption: Step-by-step CETSA workflow for confirming physical binding of 4-3MPP to its target by measuring thermal stabilization.

Secondary Protocol: NanoBRET™ Target Engagement

Rationale: If 4-3MPP is competing for the orthosteric site (e.g., ATP pocket of JAK or Histamine binding pocket of H4R), NanoBRET provides real-time, quantitative affinity (


) in live cells.
Experimental Workflow
  • Transfection: Transfect cells with Target-NanoLuc® fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (specific to target class, e.g., K-4 for Kinases, Histamine-tracer for H4R).

  • Competition: Add serial dilutions of 4-3MPP .

  • Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).

  • Analysis: Loss of BRET signal indicates displacement of the tracer by 4-3MPP.

Mechanistic Pathway: H4 Receptor Signaling Validation

To confirm functional engagement (agonism vs. antagonism) downstream of binding, monitor the Gi/o pathway.

H4R_Signaling Ligand 4-3MPP (Ligand) H4R H4 Receptor (GPCR) Ligand->H4R Binds Gio G_i/o Protein H4R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits MAPK MAPK/ERK Phosphorylation Gio->MAPK Activates Calcium Ca2+ Mobilization Gio->Calcium Flux cAMP cAMP (Decrease) AC->cAMP Reduces

Caption: H4 Receptor signaling cascade. 4-3MPP binding modulates Gi/o activity, leading to reduced cAMP and increased ERK phosphorylation.

Troubleshooting & Controls

  • Issue: No Thermal Shift observed.

    • Cause: 4-3MPP might be a "loose binder" or the target is part of a multi-protein complex that doesn't stabilize easily.

    • Solution: Perform Isothermal Dose Response (ITDR) at the

      
       (temperature where 50% of protein aggregates) to confirm concentration dependence.
      
  • Issue: High cytotoxicity.

    • Cause: Dipiperidines can be lysosomotropic.

    • Solution: Validate cell viability (CellTiter-Glo) before running functional assays. Ensure assay window is < 2 hours.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science, 344(6186), 861-861. Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Thurmond, R. L. (2015). "The Histamine H4 Receptor: From Orphan to the Clinic." Frontiers in Pharmacology, 6, 65. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Methyl-piperidin-1-yl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a pivotal building block in pharmaceutical research, particularly for developing bioactive molecules targeting the central nervous system, 4-(3-Methyl-piperidin-1-yl)-piperidine demands meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal. Adherence to these procedures is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.

Hazard Assessment & Characterization: Understanding the Risk Profile

The primary hazards associated with piperidine-class compounds are summarized below:

Hazard ClassificationDescriptionRationale & Causality
Flammable Liquid Vapors can form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[3][4]The low flash point of related piperidines means that vapors can ignite at relatively low temperatures. Proper grounding and avoidance of ignition sources are critical.[5][6][7]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][6]As a nitrogen-containing heterocyclic amine, it can be readily absorbed into the body, potentially interfering with biological processes.
Skin Corrosion / Irritation Causes skin irritation and potentially severe burns upon prolonged contact.[3][4][6]The alkaline nature of the amine group can disrupt the skin's lipid barrier, leading to chemical burns and irritation.
Serious Eye Damage Poses a high risk of causing irreversible damage to the eyes.[3][4]Direct contact with the liquid or concentrated vapors can lead to severe irritation and corrosion of eye tissue.
Respiratory Irritation Vapors and mists may cause irritation to the respiratory tract.[3]Inhalation can lead to inflammation and discomfort in the nose, throat, and lungs.

Regulatory Framework: The Legal Imperative

The disposal of 4-(3-Methyl-piperidin-1-yl)-piperidine is governed by federal and state environmental regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management. A critical and universally enforced regulation is the ban on sewering hazardous waste pharmaceuticals , which became effective in all states on August 21, 2019.[8][9] This means it is illegal to dispose of this chemical down the drain. All waste must be managed through an approved hazardous waste disposal facility.[5][10]

Core Disposal Workflow: A Step-by-Step Protocol

This section details the essential, hands-on procedures for safely managing 4-(3-Methyl-piperidin-1-yl)-piperidine waste from the point of generation to its final handoff for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE is mandatory. This is a non-negotiable baseline for preventing exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes.[7]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]

Step 2: Waste Segregation and Collection

Proper segregation at the source is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.

  • Designated Waste Stream: 4-(3-Methyl-piperidin-1-yl)-piperidine waste must be collected as Hazardous Chemical Waste . It should never be mixed with non-hazardous trash or other waste streams.

  • Incompatibility Prevention: This compound is incompatible with strong acids and oxidizing agents. Keep it in a separate, dedicated waste container away from these materials to prevent violent exothermic reactions.

Step 3: Containerization and Labeling

The integrity and clear communication of the waste container's contents are paramount for safety and compliance.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-(3-Methyl-piperidin-1-yl)-piperidine "

    • A clear list of the associated hazards: Flammable, Toxic, Corrosive

    • The date accumulation started.

Step 4: On-Site Storage

Waste containers must be stored safely pending pickup by a licensed environmental services company.

  • Location: Store in a designated, well-ventilated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).

  • Safety Precautions: Keep the container tightly closed except when adding waste.[3][5] Store away from heat, sparks, and open flames.[6][10] The storage area should have secondary containment to capture any potential leaks.

Disposal_Workflow cluster_generation Point of Generation cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: 4-(3-Methyl-piperidin-1-yl)-piperidine B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Assess Hazards C Select & Label Hazardous Waste Container B->C Prepare for Handling D Dispense Waste into Container C->D Collect Waste E Store in Designated Satellite Accumulation Area D->E Transfer to Storage F Keep Container Closed & Segregated from Incompatibles E->F Ensure Safe Storage G Monitor Fill Level (Do not overfill) F->G Routine Check H Arrange Pickup by Licensed Waste Vendor G->H When Full or Time Limit Reached I Manifest & Transport to Approved Disposal Facility H->I Regulatory Hand-off J Dispose via Incineration or other approved method I->J Final Disposition Spill Spill Occurs Spill_Protocol Execute Spill Management Protocol Spill->Spill_Protocol Spill_Protocol->D Collected spill material is also hazardous waste

Caption: Waste Management Workflow for 4-(3-Methyl-piperidin-1-yl)-piperidine.

Spill Management Protocol

Accidents require a prepared, systematic response to mitigate harm.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated by opening sashes in the chemical fume hood.

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off nearby hot plates, unplug electrical equipment).[5][10] Use only non-sparking tools for cleanup.[10]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

Decontamination of Empty Containers

An "empty" container that once held 4-(3-Methyl-piperidin-1-yl)-piperidine is still considered hazardous waste until properly decontaminated.

Protocol: Triple Rinse Procedure

  • First Rinse: Add a suitable solvent (e.g., methanol or ethanol) to the container, ensuring the solvent contacts all interior surfaces. Cap and agitate vigorously. Pour the rinsate into your designated hazardous waste container for 4-(3-Methyl-piperidin-1-yl)-piperidine.

  • Second Rinse: Repeat the process with fresh solvent. Collect the rinsate in the same hazardous waste container.

  • Third Rinse: Repeat the process a final time with fresh solvent and collect the rinsate.

  • Final Disposal: After the triple rinse, the container can be managed as non-hazardous waste (e.g., recycled glass or plastic), provided all labels are defaced. The collected rinsate is now part of your hazardous waste stream and must be disposed of accordingly.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Piperidine. Retrieved from [Link]

  • Chmielowiec, J., et al. (2021). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(3-Methyl-piperidin-1-yl)-piperidine. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-piperidin-1-yl)-piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Methyl-piperidin-1-yl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.